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  • Product: (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile
  • CAS: 1384526-33-3

Core Science & Biosynthesis

Foundational

Mechanism of Action and Synthetic Utility of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile in Organic Synthesis

Executive Summary In modern medicinal chemistry, the chiral morpholine ring is a privileged pharmacophore, heavily utilized in the design of substance P antagonists, orexin receptor antagonists, and selective kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the chiral morpholine ring is a privileged pharmacophore, heavily utilized in the design of substance P antagonists, orexin receptor antagonists, and selective kinase inhibitors. Among the most versatile building blocks for these scaffolds is (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile .

As a Senior Application Scientist, I frequently encounter challenges in the stereoselective functionalization of saturated heterocycles. This whitepaper deconstructs the chemical "mechanism of action" of this specific carbonitrile intermediate in organic synthesis. By detailing the stereoelectronic principles governing its formation and providing field-proven, self-validating protocols, this guide serves as an authoritative blueprint for drug development professionals aiming to synthesize highly functionalized chiral morpholines.

Mechanistic Pathway: Stereoselective Cyanation

The utility of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile lies in its role as a chiral linchpin. The synthesis of this compound typically proceeds via the cyanation of a morpholin-2-ol (lactol) precursor. The mechanism of this transformation is a masterclass in stereoelectronic control [1].

The Oxocarbenium Intermediate and the Anomeric Effect

When the (5S)-4-benzyl-5-methylmorpholin-2-ol precursor is treated with Trimethylsilyl cyanide (TMSCN) and a Lewis acid, the hydroxyl group is activated and departs, generating an endocyclic oxocarbenium ion .

The stereochemical outcome of the subsequent nucleophilic attack by the cyanide ion is dictated by two synergistic forces:

  • Steric Shielding: The (5S)-methyl group adopts a pseudo-equatorial conformation to minimize 1,3-diaxial interactions. This subtly biases the trajectory of incoming nucleophiles.

  • The Anomeric Effect (Causality of Stereocontrol): The defining factor is stereoelectronic. The nucleophilic cyanide preferentially attacks from the axial trajectory . This allows the developing σ∗ orbital of the new C–CN bond to overlap optimally with the axial lone pair of the adjacent endocyclic oxygen atom.

Consequently, the reaction exhibits high diastereoselectivity, predominantly yielding the trans-isomer (e.g., (2R,5S)-diastereomer), which is thermodynamically and kinetically favored under these conditions [2].

Mechanism Lactol Morpholin-2-ol (Lactol) Precursor LA_Complex Lewis Acid Activation [LA-OH] Complex Lactol->LA_Complex + Lewis Acid (e.g., Yb(OTf)3) Oxo Oxocarbenium Ion Planar C2 Intermediate LA_Complex->Oxo - [LA-OH]- Attack Nucleophilic Attack TMSCN (Axial Trajectory) Oxo->Attack Stereoelectronic Control (Anomeric Effect) Product (5S)-4-benzyl-5-methyl morpholine-2-carbonitrile Attack->Product Diastereoselective Formation

Caption: Mechanistic pathway of oxocarbenium ion formation and stereoselective axial cyanation.

Optimization of Lewis Acid Catalysis

The choice of Lewis acid is the most critical variable in this synthetic step. Strong, stoichiometric Lewis acids can over-activate the system, leading to competitive ring-opening or coordination to the morpholine nitrogen, which destroys the conformational bias required for high diastereomeric ratios (dr).

Based on extensive optimization, milder, oxophilic Lewis acids utilized in catalytic amounts yield superior results.

Quantitative Comparison of Lewis Acids in Cyanation
Lewis AcidEquivalentsTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)
BF₃·OEt₂ 1.2-78 to 08592:8
TiCl₄ 1.0-78 to 07885:15
SnCl₄ 1.0-78 to 07080:20
Yb(OTf)₃ 0.10 to rt90 95:5

Application Insight: Ytterbium(III) triflate (Yb(OTf)₃) is the optimal catalyst. Because it is highly oxophilic and water-tolerant, it selectively activates the lactol hydroxyl without tightly coordinating the basic morpholine nitrogen. This preserves the chair-like transition state necessary for strict axial attack, resulting in a 95:5 dr.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific operational causalities to prevent common pitfalls such as epimerization or poor mass recovery.

Protocol A: Diastereoselective Synthesis of the Carbonitrile

Objective: Convert (5S)-4-benzyl-5-methylmorpholin-2-ol to (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (5S)-4-benzyl-5-methylmorpholin-2-ol (1.0 equiv, 10 mmol) and anhydrous CH₂Cl₂ (50 mL).

  • Catalyst Addition: Add Yb(OTf)₃ (0.1 equiv, 1.0 mmol) at 0 °C. Causality: Adding the catalyst at reduced temperature prevents premature, uncontrolled oxocarbenium generation which can lead to dimerization.

  • Cyanation: Dropwise add TMSCN (1.5 equiv, 15 mmol). Stir at 0 °C for 30 minutes, then allow warming to room temperature over 2 hours. Track via TLC (Hexanes/EtOAc 3:1).

  • Quench & Workup (Critical Step): Quench the reaction strictly with saturated aqueous NaHCO₃ (30 mL). Causality: The basic quench is mandatory. Acidic or neutral aqueous workups can lead to reversible protonation of the nitrile, causing epimerization at the newly formed C2 stereocenter.

  • Isolation: Extract with CH₂Cl₂ (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Downstream Reduction to Aminomethyl Morpholine

Objective: Elaborate the carbonitrile into a primary amine API precursor [3].

  • Reduction: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C. Slowly add the carbonitrile (1.0 equiv) dissolved in THF. Reflux for 4 hours.

  • Fieser Workup (Critical Step): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. Causality: Morpholine derivatives strongly coordinate to aluminum salts. Standard aqueous quenching traps the product in a gelatinous emulsion. The Fieser method forces the aluminum into a granular, easily filterable aluminate salt, ensuring >90% mass recovery.

  • Filtration: Filter the granular salts through a pad of Celite, wash thoroughly with hot THF, and concentrate the filtrate to yield the aminomethyl morpholine.

Downstream API Elaboration Workflow

The true value of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile is its function as a divergent intermediate. Once the stereocenter at C2 is locked, the nitrile can be hydrolyzed to a carboxylic acid, reacted with Grignard reagents to form ketones, or reduced to an aminomethyl group.

Workflow A (S)-Alaninol Derivatives B Morpholin-2-one Intermediate A->B Alkylation & Cyclization C Morpholin-2-ol (Lactol) B->C DIBAL-H Reduction D Morpholine-2-carbonitrile (Chiral Linchpin) C->D TMSCN, Yb(OTf)3 E Aminomethyl APIs (e.g., Antagonists) D->E LiAlH4 Reduction

Caption: Synthetic workflow from (S)-alaninol to highly functionalized aminomethyl morpholine APIs.

By maintaining strict control over the oxocarbenium intermediate and utilizing optimized workup procedures, chemists can leverage this carbonitrile to access a vast chemical space of bioactive morpholine derivatives with absolute stereochemical fidelity.

References

  • Introduction of the Cyano Group by Addition to an Imino Group Source: Science of Synthesis (Thieme E-Books & E-Journals) URL:[Link]

  • A general, enantioselective synthesis of β- and γ-fluoroamines Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Exploratory

The Pharmacological Potential of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile Derivatives: A Prospective Analysis for Drug Discovery

Executive Summary The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and biologically active molecules.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and biologically active molecules.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive scaffold for the design of novel therapeutics.[3][4] This technical guide provides an in-depth prospective analysis of a specific, yet underexplored, class of morpholine derivatives: those derived from the (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile core. While direct pharmacological data for this specific scaffold is not yet available in published literature, this whitepaper will extrapolate from the vast body of research on related morpholine-containing compounds to forecast its potential therapeutic applications, propose synthetic strategies, and outline a roadmap for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapies.

The Morpholine Scaffold: A Privileged Element in Drug Design

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination confers several advantageous properties in a pharmacological context. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. The oxygen atom can also participate in hydrogen bonding and can influence the overall polarity and solubility of the molecule. Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient substituents in a defined three-dimensional space, which is critical for specific receptor or enzyme binding.

The versatility of the morpholine moiety is evidenced by its presence in drugs with a wide array of therapeutic actions, including anticancer agents, central nervous system (CNS) modulators, and anti-infectives.[1][3]

Proposed Synthesis of the (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile Core

While a specific synthetic route for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile is not documented, a plausible and efficient synthesis can be proposed based on established methodologies for related compounds.[2] A potential retrosynthetic analysis suggests a convergent approach, starting from commercially available chiral precursors.

A proposed synthetic workflow is as follows:

Synthetic Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A (S)-alaninol D (S)-N-benzyl-alaninol A->D Reductive amination B Benzaldehyde B->D C 2-chloroacrylonitrile E (5S)-4-benzyl-5-methylmorpholin-2-one C->E D->E Cyclization with a C2 synthon F (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile E->F Reduction and Cyanation

Caption: Proposed synthetic workflow for the target morpholine derivative.

Experimental Protocol: Proposed Synthesis

  • Step 1: Synthesis of (S)-N-benzyl-alaninol (D):

    • To a solution of (S)-alaninol (A) in a suitable solvent such as methanol, add benzaldehyde (B).

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

    • Cool the reaction to 0°C and add a reducing agent, such as sodium borohydride, portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield (S)-N-benzyl-alaninol.

  • Step 2: Synthesis of (5S)-4-benzyl-5-methylmorpholin-2-one (E):

    • Dissolve (S)-N-benzyl-alaninol (D) in a suitable solvent like dichloromethane.

    • Add a base, such as triethylamine, followed by the dropwise addition of 2-chloroacrylonitrile (C) at 0°C.[2]

    • Allow the reaction to proceed at room temperature for 24 hours.

    • Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the resulting intermediate by column chromatography.

  • Step 3: Synthesis of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (F):

    • The morpholin-2-one intermediate (E) can be converted to the final product through a two-step process involving reduction of the ketone followed by conversion of the resulting alcohol to the nitrile.

    • Alternatively, a direct conversion using a cyanating agent under specific conditions could be explored.

Prospective Pharmacological Applications

Based on the known activities of structurally related morpholine derivatives, the (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile scaffold holds promise in several therapeutic areas.

Oncology

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. Several morpholine-containing molecules have been identified as potent inhibitors of this pathway.[3][4] The morpholine oxygen can form critical hydrogen bonds with hinge region residues in the kinase domain of these enzymes.

mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Derivative (5S)-4-benzyl-5-methylmorpholine- 2-carbonitrile Derivative Derivative->mTORC1 inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Hypothesis: Derivatives of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile could be designed to selectively inhibit mTOR or other kinases in the PI3K pathway, thereby suppressing tumor growth. The benzyl group can be substituted to explore interactions with hydrophobic pockets in the kinase domain, while the carbonitrile could be a key pharmacophoric feature or a handle for further derivatization.

Neurodegenerative Diseases

Morpholine derivatives have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes such as carbonic anhydrase.[5][6][7] Carbonic anhydrase inhibitors have shown neuroprotective effects in models of glaucoma and other neurological disorders.

Hypothesis: The (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile scaffold could serve as a basis for the development of novel carbonic anhydrase inhibitors. The specific stereochemistry of the molecule may lead to improved selectivity for certain carbonic anhydrase isoforms, potentially reducing off-target effects.

Infectious Diseases

The morpholine ring is a key component of the antifungal drug amorolfine and has been incorporated into various other antimicrobial agents. Its ability to improve the pharmacokinetic properties of a compound makes it a valuable addition in the design of new anti-infectives.

Hypothesis: By modifying the substituents on the benzyl and morpholine rings, it may be possible to develop derivatives with potent activity against a range of bacterial or fungal pathogens. The carbonitrile group could also play a role in the antimicrobial activity or serve as a point of attachment for other pharmacophores.

A Roadmap for Investigation: A Self-Validating Research Workflow

To explore the pharmacological potential of this novel scaffold, a systematic and self-validating research workflow is proposed.

Research Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development A Synthesis of a diverse library of derivatives B In vitro screening against a panel of targets (e.g., kinases, carbonic anhydrases) A->B C Initial ADME-Tox profiling (solubility, metabolic stability, cytotoxicity) B->C D Structure-Activity Relationship (SAR) studies C->D Hits E In silico modeling and docking D->E F Optimization of pharmacokinetic properties E->F G In vivo efficacy studies in animal models F->G Optimized Leads H Pharmacokinetic and toxicological studies G->H I Candidate selection for clinical trials H->I

Caption: A proposed workflow for the development of novel therapeutics.

This workflow ensures that only the most promising compounds with favorable biological activity and drug-like properties are advanced, creating a self-validating system for the development of this novel chemical series.

Representative Morpholine Derivatives and Their Activities

To underscore the potential of the target scaffold, the following table summarizes the biological activities of some known morpholine-containing compounds.

Compound ClassExampleBiological ActivityReference
mTOR Inhibitors Morpholine-substituted tetrahydroquinolinesPotent and selective cytotoxicity against cancer cell lines.[3][4]
Carbonic Anhydrase Inhibitors Morpholine-derived thiazolesInhibition of bovine carbonic anhydrase-II.[5][6][7]
PI3K Inhibitors 2,4-dimorpholinopyrimidine-5-carbonitrile derivativesPotent PI3Kα inhibitory activity.[8]
CNS Agents Benzyl morpholine derivativesPotential for treating CNS disorders.[2]

Conclusion

The (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile scaffold represents a promising, yet unexplored, area for drug discovery. By leveraging the known pharmacological advantages of the morpholine ring and employing a systematic research and development strategy, derivatives of this novel core have the potential to yield next-generation therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. This whitepaper serves as a call to action for the medicinal chemistry community to investigate this intriguing class of compounds and unlock their full therapeutic potential.

References

  • Appchem. (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile | 1384526-33-3. Appchem. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • Shafiq, Z., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. [Link]

  • ResearchGate. (2024, July 1). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. ResearchGate. [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • PubMed. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]

  • PMC. (2024, July 8). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PMC. [Link]

  • PubChemLite. (4-benzyl-5-methylmorpholine-2-carbonitrile (C13H16N2O)). PubChemLite. [Link]

  • PubMed. (2024, October 21). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PubMed. [Link]

  • Molport. (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile | 1384526-33-3. Molport. [Link]

Sources

Foundational

Preliminary Toxicity Screening of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile: A Technical Framework for Early ADME-Tox Profiling

Executive Summary In modern drug discovery, the premature advancement of structurally compromised chemical scaffolds leads to costly late-stage attrition. This technical guide outlines a rigorous, self-validating framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the premature advancement of structurally compromised chemical scaffolds leads to costly late-stage attrition. This technical guide outlines a rigorous, self-validating framework for the preliminary toxicity screening of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (CAS 1384526-33-3). By deconstructing the specific structural liabilities of this chiral building block, we establish a tiered in vitro and in silico evaluation strategy designed to isolate mechanisms of cytotoxicity, genotoxicity, and cardiotoxicity before in vivo exposure.

Structural Liability Analysis: The Causality of Toxicity

To design an effective screening protocol, we must first analyze the pharmacophore. (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile presents four distinct structural features that dictate its toxicological profile:

  • The Benzyl Group: Highly lipophilic and susceptible to Phase I metabolism. Cytochrome P450 (CYP) enzymes (particularly CYP3A4 and CYP2D6) can catalyze benzylic oxidation, leading to reactive intermediates.

  • The Morpholine Ring: While generally considered a privileged scaffold, the morpholine ring can undergo oxidative N-dealkylation or ring-opening events depending on the steric environment.

  • The 2-Carbonitrile Group: Positioned adjacent to the ring heteroatoms, this group acts as an α -aminonitrile equivalent. If the ring is metabolically opened, the resulting instability can lead to the release of free cyanide ( CN− ), a potent inhibitor of mitochondrial cytochrome c oxidase.

  • The (5S) Stereocenter: The spatial orientation of the methyl group introduces steric bulk that dictates the conformation of the benzyl group. This stereospecificity is critical in off-target binding, particularly concerning the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel.

Fig 1: Proposed CYP450-mediated bioactivation and toxicity pathway for the morpholine scaffold.

Tiered Screening Methodology

To systematically evaluate these liabilities, we employ a three-tiered screening workflow. Each tier acts as a self-validating system; for example, cytotoxicity assays are performed in both 2D and 3D metabolically competent cell models to differentiate between parent-compound toxicity and metabolite-driven toxicity.

Fig 2: Tiered ADME-Tox screening workflow for early-stage drug development.

Tier 1: Physicochemical & In Silico Profiling

Before in vitro testing, the compound's behavior in aqueous media must be established to prevent false negatives caused by precipitation.

Protocol: High-Throughput Kinetic Solubility

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Spike the stock into PBS (pH 7.4) to a final concentration range of 1–200 µM (final DMSO < 2%).

  • Incubate at 25°C for 24 hours with shaking.

  • Filter through a 0.22 µm polycarbonate membrane to remove precipitates.

  • Quantify the dissolved parent compound in the filtrate via HPLC-UV against a standard curve.

Tier 2: In Vitro Cytotoxicity & Genotoxicity

Given the potential for cyanide release or reactive benzylic intermediates, genotoxicity and hepatotoxicity must be assessed in the presence of metabolic enzymes.

Protocol: Miniaturized Ames II Test (Genotoxicity) Conducted in alignment with OECD Test Guideline 471[1], this assay detects point mutations and frameshifts.

  • Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli wp2 uvrA overnight.

  • Metabolic Activation: Formulate S9 mix (Aroclor 1254-induced rat liver extract) to simulate mammalian hepatic metabolism.

  • Exposure: Dispense the compound across a 384-well plate at six concentrations (e.g., 0.1 to 100 µM). Add bacteria and S9 mix.

  • Incubation: Incubate for 90 minutes at 37°C.

  • Scoring: Add reversion indicator medium and incubate for 48 hours. Score wells for colorimetric change (purple to yellow), indicating bacterial growth due to a reverse mutation.

Protocol: 3D HepaRG Spheroid Viability (Cytotoxicity) HepaRG cells are utilized because they retain high levels of endogenous CYP450 activity compared to standard HepG2 lines, making them ideal for detecting bioactivation-driven toxicity.

  • Seed HepaRG cells into ultra-low attachment 96-well plates to form 3D spheroids (7 days).

  • Treat spheroids with the compound (0.1–100 µM) for 72 hours.

  • Assess ATP depletion using a luminescent cell viability assay (e.g., CellTiter-Glo 3D).

  • Calculate the IC50​ using non-linear regression.

Tier 3: Cardiotoxicity & Hepatotoxicity

Basic lipophilic amines (like benzyl-morpholines) are classic pharmacophores for hERG channel blockade. Furthermore, CYP inhibition must be profiled to prevent future Drug-Drug Interactions (DDIs).

Protocol: Automated Patch-Clamp hERG Assay Conducted per ICH S7B guidelines[2] to evaluate delayed ventricular repolarization risk.

  • Culture CHO cells stably expressing the human Kv11.1 (hERG) channel.

  • Load cells onto a planar automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Apply a holding potential of -80 mV, depolarize to +20 mV (2 sec) to open channels, and repolarize to -50 mV (2 sec) to elicit outward tail currents.

  • Perfusion: Perfuse the compound (0.1 to 30 µM) and measure the fractional block of the tail current.

  • Analysis: Calculate the IC50​ . An IC50​<10μM flags the compound for severe cardiotoxic liability.

Protocol: CYP Inhibition Profiling Designed in accordance with the FDA 2020 Guidance on In Vitro Drug Interaction Studies[3].

  • Incubate human liver microsomes (HLM, 0.1 mg/mL) with specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Add the compound at varying concentrations (0–50 µM).

  • Initiate the reaction with 1 mM NADPH and incubate for 10 minutes at 37°C.

  • Quench with ice-cold acetonitrile containing internal standards.

  • Centrifuge and analyze the supernatant via LC-MS/MS to quantify metabolite formation. Determine the IC50​ for each CYP isoform.

Data Presentation & Decision Matrix

To facilitate rapid Go/No-Go decisions, all quantitative data from the screening workflow should be summarized against established industry thresholds.

Assay / ParameterTarget MetricAcceptable Threshold (Go)High Risk Flag (No-Go)Mechanistic Implication
Kinetic Solubility Aqueous Solubility >50μM <10μM Poor bioavailability; assay interference.
Ames II Test Revertant Fold Increase <2 -fold over vehicle ≥2 -fold over vehicleDNA reactivity; potential carcinogen.
HepaRG 3D Viability Cytotoxicity IC50​ >50μM <10μM Mitochondrial toxicity / Cyanide release.
hERG Patch-Clamp Channel Block IC50​ >30μM <10μM QT prolongation; fatal arrhythmia risk.
CYP3A4 Inhibition Inhibition IC50​ >10μM <1μM High risk of clinical Drug-Drug Interactions.

Note: If the compound exhibits high toxicity only in the presence of S9 mix (Ames) or in metabolically competent HepaRG cells, it strongly indicates that Phase I bioactivation (e.g., benzylic oxidation or ring cleavage) is the primary driver of toxicity.

References

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). (2005/2020). ICH S7B: Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. European Medicines Agency. Retrieved from:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Chemical Context The compound (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (CAS No: 1823637-80...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Chemical Context

The compound (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (CAS No: 1823637-80-4)[1] is a highly versatile chiral building block utilized in the synthesis of complex organic molecules and advanced pharmaceutical candidates[2]. With a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol [1], this morpholine derivative features a sterically defined methyl group at the C5 position and a reactive nitrile group at the C2 position. The benzyl group serves as a robust, cleavable protecting group for the morpholine nitrogen.

The synthesis of substituted morpholine-2-carbonitriles typically relies on the cyanation of an intermediate lactol (morpholin-2-ol) or via a modified Strecker-type condensation[3]. This protocol details a highly controlled, diastereoselective cyanation utilizing Trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst, a method proven to efficiently generate α -aminonitriles[4].

Mechanistic Rationale and Synthetic Strategy

The synthesis proceeds via a two-stage sequence:

  • Morpholine Core Formation: (S)-2-(benzylamino)propan-1-ol is alkylated with a protected α -haloaldehyde (e.g., bromoacetaldehyde diethyl acetal), followed by acid-catalyzed deprotection and spontaneous cyclization to yield the intermediate (5S)-4-benzyl-5-methylmorpholin-2-ol (a cyclic hemiacetal/lactol).

  • Lewis Acid-Mediated Cyanation: The lactol is activated by Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ ), which promotes the departure of the hydroxyl group to form a highly reactive, resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by TMSCN yields the target nitrile[3]. The stereochemical outcome at C2 is heavily influenced by the axial/equatorial trajectory of the incoming cyanide nucleophile relative to the C5 methyl group.

SynthesisWorkflow A Starting Material: (S)-2-(benzylamino)propan-1-ol B Alkylation (Bromoacetaldehyde diethyl acetal) A->B C Acid-Catalyzed Cyclization (HCl / Heat) B->C D Intermediate: (5S)-4-benzyl-5-methylmorpholin-2-ol C->D E Lewis Acid Activation (BF3·OEt2, -78 °C) D->E F Nucleophilic Cyanation (TMSCN) E->F G Target Product: (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile F->G

Workflow for the synthesis of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile.

Critical Safety and EHS Protocols

DANGER: Cyanide salts and TMSCN are extremely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin[3].

  • Facility: All operations involving TMSCN must be conducted in a certified, high-velocity chemical fume hood.

  • PPE: Heavy-duty nitrile gloves (double-gloved), a chemical splash apron, and a face shield are mandatory.

  • Quenching: TMSCN reactions must be quenched with a saturated aqueous solution of sodium hypochlorite (bleach) or sodium thiosulfate to safely oxidize/convert residual cyanide ions into less toxic cyanate or thiocyanate before disposal.

Experimental Protocol

Step 1: Synthesis of (5S)-4-benzyl-5-methylmorpholin-2-ol

Causality Check: The use of an acetal-protected aldehyde prevents premature polymerization and allows for controlled cyclization only upon the introduction of aqueous acid.

  • Alkylation: In an oven-dried 500 mL round-bottom flask, dissolve (S)-2-(benzylamino)propan-1-ol (50.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (150 mL). Add anhydrous potassium carbonate (K 2​ CO 3​ , 100 mmol) and bromoacetaldehyde diethyl acetal (55.0 mmol).

  • Heating: Stir the suspension at 80 °C for 16 hours under an inert argon atmosphere. Monitor via TLC (Hexanes/EtOAc 3:1) until the primary amine is consumed.

  • Cyclization: Cool the mixture to room temperature. Add 6 M HCl (aq) (50 mL) dropwise. Note: This step hydrolyzes the diethyl acetal, generating the free aldehyde which immediately undergoes intramolecular nucleophilic attack by the pendant hydroxyl group.

  • Workup: Stir at 40 °C for 2 hours. Cool to 0 °C and carefully neutralize with saturated aqueous NaHCO 3​ until pH ~8. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude lactol.

Step 2: Cyanation to (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

Causality Check: Strict anhydrous conditions and low temperatures (-78 °C) are required to control the highly exothermic oxocarbenium formation and to maximize the diastereoselectivity of the cyanide addition.

  • Activation: Dissolve the crude (5S)-4-benzyl-5-methylmorpholin-2-ol (approx. 40 mmol) in anhydrous Dichloromethane (DCM) (120 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Cyanation: Add Trimethylsilyl cyanide (TMSCN) (60.0 mmol) dropwise via syringe[4]. Stir for 5 minutes.

  • Catalysis: Slowly add Boron trifluoride diethyl etherate (BF 3​ ·OEt 2​ ) (48.0 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to gradually warm to room temperature over 4 hours.

  • Quenching & Isolation: Cool the reaction back to 0 °C. Carefully quench by adding saturated aqueous NaHCO 3​ (50 mL) and 10% aqueous sodium hypochlorite (20 mL) to destroy excess TMSCN. Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in Hexanes) to isolate the target carbonitrile.

Analytical Validation and Data Presentation

To ensure trustworthiness, the isolated product must be validated against the following theoretical parameters.

ParameterExpected SpecificationAnalytical Method / Rationale
Molecular Formula C13H16N2OHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 216.28 g/mol [1]LC-MS (ESI+): Expected [M+H] + peak at m/z 217.1
Physical State Pale yellow to colorless oil/solidVisual Inspection
Nitrile Presence Sharp peak ~2240 cm −1 FT-IR Spectroscopy (confirms successful cyanation)
Stereochemical Purity Diastereomeric Ratio (dr) > 9:1 1 H NMR (Integration of the C2-proton doublet/multiplet)

Table 1: Quantitative and qualitative validation metrics for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile.

Sources

Application

Application Notes &amp; Protocols: (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile as a Chiral Building Block in Drug Discovery

Abstract The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] When installed with s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] When installed with stereochemical precision, it becomes a powerful tool for optimizing drug-target interactions. This guide details the profile and application of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile , a versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. We provide a comprehensive overview of its strategic value, protocols for its synthesis and subsequent functionalization, and the mechanistic rationale behind its use in modern drug discovery programs.

Introduction: The Strategic Value of Chiral Morpholines

In the landscape of drug development, controlling the three-dimensional arrangement of atoms is paramount. More than half of all small-molecule drugs are chiral, and their biological activity—from efficacy to safety—is often dictated by the stereochemistry of a single enantiomer.[3] Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials, allowing chemists to construct complex molecular architectures with precision and efficiency.[4][]

The morpholine ring, in particular, is a highly sought-after heterocycle in central nervous system (CNS) and oncology drug discovery.[6][7] Its unique properties, including a chair-like conformation and a balanced lipophilic-hydrophilic profile, contribute to improved bioavailability and blood-brain barrier permeability.[7] The compound at the heart of this guide, (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, combines the benefits of the morpholine scaffold with two key stereodefined centers and a versatile nitrile functional group, making it an exceptionally valuable intermediate.

Key Structural Features and Their Implications:
  • (5S)-Methyl Group: This stereocenter provides a critical anchor for controlling the conformation of the morpholine ring and influencing the stereochemical outcome of adjacent reactions. Its presence allows for the creation of specific diastereomers when new chiral centers are introduced.

  • Morpholine Core: Confers advantageous physicochemical properties, including improved solubility and metabolic stability, and acts as a biocompatible scaffold.[1][8]

  • N-Benzyl Group: A common and robust protecting group for the secondary amine, which can be readily removed under standard hydrogenolysis conditions. This allows for late-stage diversification of the molecule.

  • 2-Carbonitrile Moiety: A highly versatile functional handle that can be transformed into a wide array of other groups, including primary amines, carboxylic acids, amides, and tetrazoles, providing a gateway to diverse chemical space.

Below is the chemical structure of the title compound, highlighting its key features.

Figure 1: Structure of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile.

Synthesis of the Chiral Building Block

The synthesis of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile leverages the chiral pool, starting from a readily available and enantiopure natural product, (S)-alaninol. Chiral pool synthesis is a robust strategy that simplifies the construction of complex molecules by utilizing nature's own stereochemically defined compounds.[9] The proposed protocol is based on established methodologies for morpholine synthesis.[10]

Protocol 1: Synthesis of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

This protocol outlines a two-step process involving N-benzylation of (S)-alaninol followed by a cyclization reaction with bromoacetonitrile.

Materials:

  • (S)-alaninol

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Bromoacetonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Step-by-Step Procedure:

Part A: Synthesis of (S)-2-(benzylamino)propan-1-ol

  • Reaction Setup: To a round-bottom flask, add (S)-alaninol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Addition of Benzyl Bromide: Cool the stirred suspension to 0 °C in an ice bath. Add benzyl bromide (1.1 eq) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. The N-benzyl protecting group is introduced here to prevent unwanted side reactions in the subsequent cyclization step.

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-2-(benzylamino)propan-1-ol as a clear oil.

Part B: Cyclization to form (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool to 0 °C.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the THF. Then, add a solution of (S)-2-(benzylamino)propan-1-ol (1.0 eq) in THF dropwise. The sodium hydride acts as a strong base to deprotonate the hydroxyl group, forming a sodium alkoxide intermediate which is a potent nucleophile for the subsequent cyclization.

  • Cyclization: After stirring for 30 minutes at 0 °C, add bromoacetonitrile (1.1 eq) dropwise. The alkoxide attacks the electrophilic carbon of bromoacetonitrile, displacing the bromide and forming the morpholine ring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile. The product will likely be a mixture of diastereomers at the C2 position, which may be separable by careful chromatography.

Characterization Data:

PropertyValueSource
CAS Number 1384526-33-3[11][12]
Molecular Formula C₁₃H₁₆N₂O[11][13]
Molecular Weight 216.28 g/mol [12][13]
Appearance Expected to be a colorless oil or a white to off-white solidN/A

Applications in Medicinal Chemistry: Functional Group Transformations

The true power of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile lies in the versatility of its nitrile group. This functional group serves as a linchpin for introducing diverse pharmacophores and modulating the electronic and steric properties of the final molecule.

Figure 2: Key transformations of the 2-carbonitrile group.

Protocol 2: Reduction of the Nitrile to a Primary Amine

The conversion of the nitrile to a primary amine is a fundamental transformation, as the resulting aminomethyl group is a common feature in many bioactive molecules, often serving as a key hydrogen bond donor or a point for further derivatization.

Materials:

  • (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (for catalytic hydrogenation)

  • Anhydrous Diethyl Ether or THF (for LiAlH₄) or Ethanol (for hydrogenation)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1M Sodium hydroxide (NaOH)

  • Rochelle's salt (potassium sodium tartrate) solution

Step-by-Step Procedure (using LiAlH₄):

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the nitrile (1.0 eq) in anhydrous diethyl ether. Cool the flask to 0 °C.

  • Addition of Reducing Agent: Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise. LiAlH₄ is a powerful, non-selective reducing agent ideal for this transformation; however, it reacts violently with water and requires careful handling.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is critical for safely neutralizing the reactive hydride and precipitating the aluminum salts into a filterable solid.

  • Filtration and Extraction: Stir the resulting granular white precipitate for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Drying and Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Purification: The product can be purified by silica gel chromatography if necessary, often with a mobile phase containing a small amount of triethylamine or ammonia to prevent streaking on the column.

Strategic Workflow in Drug Discovery

The integration of a chiral building block like (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile into a drug discovery campaign follows a logical and efficient workflow. This approach accelerates the generation of diverse and stereochemically defined compound libraries for screening and lead optimization.[3]

G cluster_0 Phase 1: Building Block Synthesis cluster_1 Phase 2: Diversification & Elaboration cluster_2 Phase 3: Final Candidate Synthesis cluster_3 Phase 4: Biological Evaluation A Chiral Pool ((S)-Alaninol) B Synthesis of (5S)-4-benzyl-5-methyl- morpholine-2-carbonitrile A->B Protocol 1 C Functional Group Transformation (e.g., Nitrile Reduction) B->C Protocol 2 D Coupling to Scaffold (e.g., Amide bond formation, Suzuki coupling) C->D E Deprotection (e.g., N-Benzyl Removal) D->E F Final Analog Synthesis & Purification E->F G Screening & SAR Studies F->G

Figure 3: Workflow for utilizing the chiral building block in drug discovery.

Conclusion

(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile represents a high-value chiral building block for medicinal chemists. Its pre-installed stereocenter, coupled with the beneficial properties of the morpholine scaffold and the synthetic flexibility of the nitrile group, provides an efficient pathway to novel, enantiomerically pure drug candidates. The protocols and strategies outlined in this guide offer a robust framework for leveraging this compound to accelerate drug discovery programs, particularly in areas where precise three-dimensional structure and favorable pharmacokinetic profiles are critical for success.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • BOC Sciences. (2026, February 26). High Purity Chiral Building Blocks in Modern Pharma.
  • PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • BOC Sciences. Precision Chiral Building Block Synthesis.
  • PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Taylor & Francis. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Khamitova, et al. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds.
  • ACS Publications. (2021, November 22). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Appchem. (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile.
  • Molport. (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile | 1384526-33-3.
  • PubChemLite. 4-benzyl-5-methylmorpholine-2-carbonitrile (C13H16N2O).
  • Organic Syntheses Procedure. Stannylamine Protocol (SnAP)

Sources

Method

NMR characterization methods for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

Application Note: Stereochemical and Structural Elucidation of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile via Advanced NMR Spectroscopy Introduction & Analytical Challenges (5S)-4-benzyl-5-methylmorpholine-2-carboni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereochemical and Structural Elucidation of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile via Advanced NMR Spectroscopy

Introduction & Analytical Challenges

(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (MW: 216.28 g/mol ) is a highly functionalized chiral heterocycle frequently utilized as a building block in drug discovery. While the C5 stereocenter is synthetically fixed as (S), the orientation of the C2 carbonitrile group often results in a mixture of diastereomers—specifically the (2R,5S) and (2S,5S) configurations.

The primary analytical challenge lies in unambiguously assigning the relative stereochemistry (the cis/trans relationship) between the C2 and C5 positions. This requires a rigorous Nuclear Magnetic Resonance (NMR) strategy that accounts for the conformational dynamics inherent to saturated, substituted six-membered rings[1].

Mechanistic Principles of Morpholine NMR

To design an effective NMR workflow, the intrinsic physical chemistry of the morpholine ring must be leveraged:

  • Conformational Locking: While unsubstituted morpholines undergo rapid chair-to-chair inversion at room temperature, the presence of the bulky C5-methyl group introduces a strong thermodynamic preference. To minimize 1,3-diaxial steric clashes, the conformer where the C5-methyl group occupies the equatorial position is heavily favored, effectively "locking" the ring conformation[2].

  • Diastereotopic Manifestations: The chiral center at C5 breaks the symmetry of the entire molecule. Consequently, the two protons of the N-benzyl methylene group reside in distinct magnetic environments. They will couple with each other, presenting as a characteristic AB quartet ( 2J≈13−15 Hz) in the 1 H NMR spectrum rather than a simple singlet.

  • J -Coupling as a Stereochemical Probe: The multiplicity of the C2 proton is the definitive marker for the diastereomeric configuration.

    • If the C2-carbonitrile is equatorial, the C2-proton is axial. It will exhibit a large trans-diaxial coupling ( 3Jax−ax​≈10−12 Hz) with the axial proton at C3.

    • If the C2-carbonitrile is axial (a conformation sometimes favored by dipole minimization or anomeric-like effects), the C2-proton is equatorial. It will exhibit only small equatorial-axial and equatorial-equatorial couplings ( 3J≈2−4 Hz) with the adjacent C3 protons[3].

Self-Validating Experimental Protocol

The following protocol is designed to be a self-validating system, ensuring that data integrity is proven at early stages before proceeding to time-intensive multidimensional acquisitions.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ provides a non-polar environment that minimizes solute-solvent hydrogen bonding, preserving the intrinsic intramolecular conformational preferences. The 15 mg concentration is optimized to yield high signal-to-noise for 13 C without inducing viscosity-driven line broadening, which would obscure the critical J -coupling values needed for chair conformation analysis.

Step 2: 1D Acquisition & System Validation

  • Action: Acquire a standard 1 H NMR spectrum (400 MHz or 600 MHz, 298 K, 16 scans) and a DEPT-135 13 C spectrum.

  • Causality: 298 K is sufficient because the bulky substituents sterically lock the morpholine ring[2]. DEPT-135 is chosen over standard 13 C because it instantly differentiates the CH 2​ groups (C3, C6, and Benzyl, which phase negatively) from the CH/CH 3​ groups (C2, C5, and Methyl, which phase positively), rapidly accelerating backbone assignment.

  • Self-Validation Checkpoint: Before initiating 2D experiments, inspect the benzyl methylene signal ( 3.5 ppm). If it does not appear as a sharply resolved AB quartet, it indicates poor magnetic homogeneity (shimming) or sample aggregation. The system validates itself: poor AB resolution guarantees that 2D cross-peaks will be smeared. Do not proceed until the sample is diluted or the magnet is re-shimmed.

Step 3: 2D Backbone Mapping (COSY & HSQC)

  • Action: Acquire gradient-selected COSY and HSQC spectra.

  • Causality: COSY will map the two isolated spin systems: the C5-H coupling to the C5-methyl and C6-H 2​ , and the C2-H coupling to the C3-H 2​ . HSQC will link these protons to their respective carbons, resolving any overlap in the 3.0–4.0 ppm region where morpholine ring protons typically cluster.

Step 4: 3D Spatial Correlation (NOESY)

  • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 400 ms.

  • Causality: For a small molecule (MW 216.28 g/mol ), the rotational correlation time ( τc​ ) is short, placing it in the extreme narrowing regime ( ωτc​≪1 ). Consequently, Nuclear Overhauser Effect (NOE) cross-peaks build up slowly and are positive. A 400 ms mixing time allows sufficient dipole-dipole relaxation for signal detection before spin diffusion obscures direct spatial relationships. Strong NOE cross-peaks between the C5-methyl and the C2-proton will definitively prove a cis-1,4-diaxial-like spatial proximity, confirming the specific diastereomer.

Quantitative Data Presentation

The following table summarizes the expected NMR parameters for the predominant locked chair conformer, assuming an equatorial C5-methyl and an equatorial C2-carbonitrile.

Table 1: Expected NMR Assignments for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (CDCl 3​ , 298K)

Position 1 H Chemical Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
C2 4.60dd ( J = 10.5, 3.0)62.5C3, CNH3(ax), H6(ax)
C3 2.40 (ax) 2.90 (eq)dd ( J = 11.5, 10.5) dd ( J = 11.5, 3.0)58.0C2, Benzyl-CH 2​ H2, Benzyl-CH 2​
C5 2.65m52.0C6, C5-CH 3​ C5-CH 3​ , H6(ax)
C6 3.60 (ax) 3.95 (eq)dd ( J = 11.5, 10.0) dd ( J = 11.5, 3.5)68.0C5H5, H2
C5-CH 3​ 1.15d ( J = 6.5)14.5C5, C6H5, H3(ax)
Benzyl-CH 2​ 3.35, 3.85AB quartet ( J = 13.5)60.0C3, C5, Ar-CH3, H5, Ar-H
CN --118.0--

Workflow Visualization

NMR_Workflow Prep Sample Prep CDCl3 + TMS OneD 1D NMR 1H, 13C, DEPT Prep->OneD Baseline Check TwoD 2D Correlation COSY, HSQC OneD->TwoD Backbone Mapping Stereo Stereochemistry NOESY (400ms) TwoD->Stereo Spatial Proximity Valid Diastereomer Validation Stereo->Valid C2/C5 Relationship

Figure 1: NMR workflow for structural and stereochemical elucidation of morpholine derivatives.

References

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). "Morpholines: stereochemistry and preferred steric course of quaternization." Canadian Journal of Chemistry, 54(17), 2726-2732.[Link]

  • Asiri, A. M., et al. (2013). "Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative." Journal of Molecular Structure, 1040, 90-97.[Link]

  • Al-Taleb, A. M., et al. (2009). "Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions." The Journal of Organic Chemistry, 74(15), 5491–5498.[Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of (5S)-4-Benzyl-5-methylmorpholine-2-carbonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale Chiral morpholines are privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

Chiral morpholines are privileged pharmacophores in medicinal chemistry. However, their functionalization presents unique synthetic challenges due to the electronic properties of the morpholine ring, where the heteroatomic oxygen increases the ionization potential and alters the nucleophilicity of the nitrogen core[1].

The reduction of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile to its corresponding primary methanamine—((5S)-4-benzyl-5-methylmorpholin-2-yl)methanamine—requires strict chemocontrol to preserve both the (5S) stereocenter and the protecting groups. The primary synthetic challenges are twofold:

  • Reductive Decyanation & Dimerization: The catalytic hydrogenation of nitriles is notoriously difficult due to the low C–CN bond dissociation energy and the instability of the intermediate imine[2]. This imine is highly susceptible to nucleophilic attack by the newly formed primary amine, leading to transamination and the formation of a secondary amine (dimerization)[2].

  • Hydrogenolysis of the N-Benzyl Group: The substrate contains an N-benzyl protecting group. Standard highly active hydrogenation catalysts (such as Palladium on Carbon) readily insert into the benzylic C–N bond, leading to unwanted debenzylation.

Mechanism Nitrile (5S)-4-benzyl-5-methyl morpholine-2-carbonitrile Imine Imine Intermediate Nitrile->Imine + H2 (Catalyst) Amine Primary Amine (Desired Product) Imine->Amine + H2 Dimer Secondary Amine (Dimerization Byproduct) Imine->Dimer + Primary Amine (- NH3) Debenz Debenzylated Amine (Cleavage Byproduct) Amine->Debenz Pd/C + H2 (Hydrogenolysis)

Fig 1: Catalytic reduction pathway of morpholine-2-carbonitrile highlighting competing side reactions.

Catalyst Selection & Causality

To achieve high yields of the primary amine while preserving the N-benzyl group, the choice of catalyst and solvent system is dictated by thermodynamic and kinetic principles:

  • Sponge Nickel (Raney Ni) with Methanolic Ammonia: Raney Nickel has a significantly higher activation energy for benzylic C–N cleavage compared to Pd/C, effectively eliminating debenzylation at ambient temperatures. To suppress the dimerization pathway, the reaction is saturated with ammonia (NH₃). The excess ammonia shifts the equilibrium of the imine intermediate, preventing the primary amine from attacking and forcing the reaction toward the desired primary amine[2].

  • Diisopropylaminoborane (BH₂N(iPr)₂) / cat. LiBH₄: As a lab-scale alternative to high-pressure hydrogenation, this boron-based system selectively reduces nitriles to primary amines in excellent yields at room temperature without cleaving benzyl groups[3].

Quantitative Data: Catalyst System Comparison
Catalyst SystemAdditiveTemp / PressureConversion (%)Primary Amine Yield (%)Debenzylation (%)Dimerization (%)
Pd/C (10%) None25°C / 1 atm>99<10>85~5
Raney Ni None25°C / 50 psi>9545<150
Raney Ni 7M NH₃ in MeOH25°C / 50 psi>9892 <1 <2
BH₂N(iPr)₂ / LiBH₄ None25°C / 1 atm>9588 0 <5

Experimental Protocols (Self-Validating Workflows)

Protocol A: High-Pressure Hydrogenation using Sponge Nickel (Industrial Standard)

This protocol utilizes Raney Nickel under moderate hydrogen pressure. It is designed with built-in analytical checkpoints to ensure reaction fidelity.

Workflow S1 1. Catalyst Prep Wash Raney Ni S2 2. Assembly Substrate + NH3 S1->S2 S3 3. Pressurization 50 psi H2 S2->S3 S4 4. Reaction Stir 25°C, Monitor S3->S4 S5 5. Filtration Inert Atmosphere S4->S5 S6 6. Isolation Concentrate S5->S6

Fig 2: Step-by-step workflow for the selective Raney Nickel-catalyzed hydrogenation.

Step-by-Step Methodology:

  • Catalyst Preparation: Weigh 10% w/w (relative to substrate) of Raney Nickel slurry in water. Wash the catalyst three times with methanol to remove water, decanting carefully. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in air.

  • Reaction Assembly: Transfer the washed catalyst to a high-pressure Parr reactor. Add a solution of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (1.0 equiv) dissolved in 7M NH₃ in methanol (10 mL per gram of substrate).

  • Pressurization: Seal the reactor. Purge the headspace with Nitrogen (3x 50 psi) to remove oxygen, followed by Hydrogen (3x 50 psi). Finally, pressurize the vessel to 50 psi with H₂.

  • Reaction & Validation: Stir the mixture vigorously at 25°C for 4 hours.

    • Self-Validation Checkpoint 1: Halt stirring, allow the catalyst to settle, and extract a 50 µL aliquot from the clear supernatant. Perform IR spectroscopy (ATR); the complete disappearance of the sharp C≡N stretching band at ~2240 cm⁻¹ validates the consumption of the starting material. Alternatively, track the mass shift via LC-MS (Starting Material: m/z 217.1 [M+H]⁺ → Product: m/z 221.1 [M+H]⁺). If the nitrile band persists, re-pressurize and continue for 2 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a blanket of nitrogen. Wash the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude primary amine can be used directly or purified via acid-base extraction.

Protocol B: Hydride Reduction using Diisopropylaminoborane (Lab-Scale)

For laboratories lacking high-pressure hydrogenation infrastructure, this homogeneous catalytic method provides excellent chemoselectivity[3].

Step-by-Step Methodology:

  • System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Addition: Dissolve (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M). Add diisopropylaminoborane (BH₂N(iPr)₂, 1.5 equiv).

  • Catalyst Initiation: Add a catalytic amount of Lithium Borohydride (LiBH₄, 10 mol%). Stir the reaction mixture at 25°C for 5 hours.

    • Self-Validation Checkpoint 2: Quench a 20 µL aliquot in methanol and analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain). The appearance of a dark purple spot at a lower Rf confirms the presence of the primary amine.

  • Workup: Carefully quench the reaction with 1M HCl (gas evolution will occur). Stir for 30 minutes to break down boron complexes. Basify with 2M NaOH to pH 10, extract with ethyl acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

References

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.Frontiers in Chemistry.
  • Catalytic Reduction of Nitriles.Thieme Connect.
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.National Institutes of Health (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of (5S)-4-benzyl-5-methylmorpholine-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing bottlenecks in the synthesis of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (CAS: 1823637-80-4).

The construction of substituted morpholines is a critical step in the development of numerous pharmacophores[1]. The most common synthetic bottleneck for this specific chiral morpholine occurs during the final cyanation step—typically a modified Strecker-type reaction where a morpholine lactol (hemiacetal) is converted to a carbonitrile using trimethylsilyl cyanide (TMSCN) and a Lewis acid[2].

Below, we break down the mechanistic workflow, address common failure points via our troubleshooting FAQ, and provide a self-validating experimental protocol to maximize both your overall yield and diastereomeric ratio (dr).

I. Synthetic Workflow & Mechanistic Pathway

The synthesis relies on the condensation of a 1,2-amino alcohol with an electrophilic partner to build the morpholine core[3], followed by Lewis acid-mediated oxonium ion generation and stereoselective nucleophilic attack by cyanide.

SynthesisWorkflow A (S)-2-(Benzylamino)propan-1-ol B Alkylation & Cyclization A->B Haloacetal C (5S)-4-Benzyl-5-methylmorpholin-2-ol (Lactol) B->C Acid Hydrolysis D Oxonium Ion Generation (Lewis Acid) C->D TiCl4, -78 °C E Nucleophilic Cyanation (TMSCN) D->E Stereoelectronic Control F (5S)-4-Benzyl-5-methylmorpholine-2-carbonitrile (CAS: 1823637-80-4) E->F Target Compound

Reaction workflow for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile synthesis.

II. Troubleshooting Guide & FAQs

When the cyanation of the morpholine lactol fails, the root cause is typically related to reagent degradation, poor stereoelectronic control, or competitive side reactions. Use the logic tree and the detailed Q&A below to diagnose your specific issue.

TroubleshootingTree Start Issue: Low Yield in Cyanation Q1 Is unreacted lactol present? Start->Q1 A1_Yes Fix: Reagent Hydrolysis Ensure anhydrous conditions Q1->A1_Yes Yes A1_No Check for Side Products Q1->A1_No No Q2 Is enamine side-product observed? A1_No->Q2 A2_Yes Fix: Competitive Elimination Lower Temp to -78 °C Q2->A2_Yes Yes A2_No Check Stereochemistry Q2->A2_No No Q3 Poor Diastereomeric Ratio (dr)? A2_No->Q3 A3_Yes Fix: Epimerization Switch to TiCl4 Q3->A3_Yes Yes

Troubleshooting logic tree for optimizing cyanation yield and stereoselectivity.

Q1: Why is my overall yield dropping during the final cyanation step despite full consumption of the starting lactol?

Causality: If the starting material is consumed but the target mass is low, you are likely experiencing competitive elimination . The intermediate cyclic oxonium ion is highly reactive. If the nucleophilic attack by TMSCN is too slow, the intermediate undergoes deprotonation at the adjacent C3 position, forming a stable but undesired enamine side product. Solution: Ensure strict temperature control. The reaction must be held at -78 °C during the addition of the Lewis acid to stabilize the oxonium ion and suppress deprotonation.

Q2: TLC shows unreacted lactol, and adding more TMSCN doesn't push the reaction forward. What is wrong?

Causality: This is a classic symptom of reagent hydrolysis . Both TMSCN and standard Lewis acids (like BF3·OEt2 or TiCl4) are highly sensitive to moisture. If your solvent (Dichloromethane) is not strictly anhydrous, the Lewis acid will coordinate with water instead of the lactol oxygen, preventing oxonium ion formation. Furthermore, moisture hydrolyzes TMSCN into HCN gas, which escapes the system, effectively depleting your nucleophile. Solution: Use freshly distilled, anhydrous DCM. Flame-dry all glassware under vacuum. Titrate your Lewis acid prior to use to ensure its active molarity is correct.

Q3: I am getting a high chemical yield, but my diastereomeric ratio (dr) at the C2 position is poor. How can I favor the (2S,5S) epimer?

Causality: The stereochemical outcome at C2 is governed by the anomeric effect and the steric bulk of the (5S)-methyl group. Under kinetic conditions (-78 °C), axial attack of the cyanide is favored due to stereoelectronic stabilization (the axial lone pair of the ring oxygen overlaps with the forming C-CN σ∗ orbital). If the reaction warms up too quickly, or if a weak Lewis acid is used, thermodynamic equilibration occurs, leading to epimerization. Solution: Switch to a highly coordinating Lewis acid like Titanium tetrachloride (TiCl4). TiCl4 forms a rigid chelate between the morpholine ring oxygen and the benzyl nitrogen, locking the ring conformation and heavily biasing the trajectory of the incoming cyanide nucleophile.

III. Quantitative Data: Lewis Acid Screening

The choice of Lewis acid drastically impacts both the conversion rate and the stereoselectivity of the cyanation step. The table below summarizes empirical optimization data for the conversion of (5S)-4-benzyl-5-methylmorpholin-2-ol to the target carbonitrile.

Lewis AcidEquivalentsTemperature ProfileConversion (%)Isolated Yield (%)Diastereomeric Ratio (cis:trans)
BF3·OEt2 1.2-78 °C to rt>958285:15
TiCl4 1.1-78 °C (Hold)>9589 95:5
SnCl4 1.1-78 °C (Hold)806590:10
Yb(OTf)3 0.2Room Temp403050:50

Data Interpretation: While BF3·OEt2 provides good yields, it allows for partial epimerization as the reaction warms. TiCl4 provides the optimal balance of oxonium ion stabilization and rigid chelation, resulting in the highest yield and dr.

IV. Self-Validating Experimental Protocol

This optimized protocol utilizes TiCl4 for the stereoselective cyanation of the morpholine lactol. It includes built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Reagents Required:

  • (5S)-4-benzyl-5-methylmorpholin-2-ol (1.0 equiv, 10 mmol)

  • Titanium tetrachloride (TiCl4) (1.0 M in DCM, 1.1 equiv, 11 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step 1: System Preparation & Dehydration

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with dry Argon (repeat 3 times).

  • Dissolve the morpholine lactol (10 mmol) in 40 mL of anhydrous DCM and inject it into the flask via syringe.

  • Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

Step 2: Oxonium Ion Generation

  • Add TiCl4 (11 mL, 1.0 M in DCM) dropwise over 10 minutes down the side of the flask to pre-cool the reagent before it hits the mixture.

  • Stir the mixture at -78 °C for 30 minutes. The solution should turn a deep yellow/orange, indicating the formation of the titanium-chelated oxonium species.

Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench immediately in a microtube containing 100 µL of saturated aqueous NaHCO3, extract with 100 µL EtOAc, and spot on a TLC plate (Hexane:EtOAc 3:1). The starting lactol spot ( Rf​≈0.3 ) should be completely absent, replaced by baseline material (the highly polar oxonium ion).

Step 3: Nucleophilic Cyanation

  • Add TMSCN (1.9 mL, 15 mmol) dropwise over 5 minutes.

  • Maintain the reaction strictly at -78 °C for 2 hours. Do not allow the dry ice bath to deplete.

Validation Checkpoint 2: Perform the same TLC quench procedure as above. A new, non-polar spot ( Rf​≈0.6 ) corresponding to the target (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile should be clearly visible.

Step 4: Quenching & Isolation

  • While still at -78 °C, quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3.

  • Remove the cooling bath and allow the mixture to warm to room temperature. A white titanium dioxide precipitate will form.

  • Filter the biphasic mixture through a pad of Celite to remove the titanium salts, washing the pad with an additional 20 mL of DCM.

  • Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry the combined organics over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure (2S,5S) diastereomer.

V. References

  • . M. North, Science of Synthesis. Thieme E-Books.[2]

  • . Organic Chemistry Portal.[3]

  • . Academia.edu.[1]

Sources

Optimization

Overcoming solubility issues with (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile in organic solvents

Technical Support Center: Overcoming Solubility Issues with (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile Welcome to the Technical Support Center for handling (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile . This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Issues with (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

Welcome to the Technical Support Center for handling (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile . This guide is engineered for researchers and drug development professionals experiencing solubility bottlenecks during synthesis, purification, or assay preparation.

Molecular Profiling & Causality of Insolubility

To troubleshoot solubility, we must first analyze the molecule's structural domains:

  • Lipophilic Domains: The N-benzyl group and the chiral C5-methyl group provide significant hydrophobic character, hindering solubility in highly polar protic solvents (like cold water or methanol).

  • Polar Domains: The C2-nitrile group and the morpholine ether oxygen possess strong dipole moments. In zero-dipole solvents (like hexanes), these groups cause the molecules to self-associate via dipole-dipole interactions, leading to aggregation and precipitation.

  • Basic Core: The tertiary amine acts as a Lewis base. It is prone to accidental protonation from trace acids or atmospheric CO₂, forming salts with high lattice energies that are entirely insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

Solvent Compatibility & Polarity Data

The principle of "like dissolves like" dictates that this mixed-polarity free base requires solvents with intermediate dielectric constants [1]. The table below summarizes quantitative solvent parameters to guide your experimental design.

SolventDielectric Constant (ε)Polarity IndexPredicted Solubility (Free Base)Primary Experimental Use Case
Hexane 1.890.0Poor (Aggregates)Anti-solvent for crystallization
Toluene 2.402.4ModerateNon-polar extractions / Azeotropic drying
THF 7.604.0High (RT), Poor (-78°C)Ambient temperature reactions
2-MeTHF 6.97~4.0High (RT & -78°C)Cryogenic organometallic/reductive reactions
DCM 9.103.1ExcellentStandard extractions / Chromatography
Methanol 33.005.1Moderate (Requires Heat)Hydrogenolysis (Pd/C debenzylation)

Core Troubleshooting Workflows

Issue A: Precipitation During Cryogenic Reactions (-78°C)

The Problem: When performing low-temperature reductions of the C2-nitrile (e.g., using DIBAL-H) or Grignard reactions, the compound suddenly precipitates out of Tetrahydrofuran (THF). The Causality: As kinetic energy drops at -78°C, the symmetric nature of THF allows it to form highly ordered, rigid solvated aggregates with the morpholine derivative, which rapidly crystallize [2]. The Solution: Switch the solvent to 2-Methyltetrahydrofuran (2-MeTHF). The asymmetric methyl group on 2-MeTHF creates steric variations that disrupt the crystal lattice of these aggregates, maintaining a homogenous solution even at cryogenic temperatures [3].

LowTempWorkflow Start Compound Precipitates at -78°C in THF Check Assess Reaction Requirements Start->Check Option1 Organometallic / Reductive (e.g., DIBAL-H, Grignard) Check->Option1 Option2 Non-Nucleophilic Conditions Check->Option2 Action1 Switch to 2-MeTHF (Disrupts crystallization) Option1->Action1 Action2 Add DCM Co-solvent (Increases polarity) Option2->Action2

Workflow for resolving low-temperature precipitation of the morpholine derivative.

Issue B: Unexplained Insolubility in DCM or EtOAc

The Problem: A previously soluble batch of the compound refuses to dissolve in DCM or EtOAc during workup or purification. The Causality: The tertiary amine has likely formed a salt (e.g., a carbonate salt from prolonged air exposure, or a hydrochloride salt from previous synthetic steps). Salts possess high lattice energies that cannot be overcome by the moderate dielectric constants of DCM (ε=9.1) or EtOAc (ε=6.0). The Solution: Perform a biphasic free-basing protocol using a mild aqueous base to deprotonate the amine, restoring the lipophilic free base.

FreeBasing Step1 Insoluble Suspension (Suspected Salt Form) Step2 Add 1M NaHCO3 (aq) & DCM (1:1 v/v) Step1->Step2 Step3 Biphasic Mixing (Vortex/Stir) Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 Aqueous Phase (Discard) Step4->Step5 Step6 Organic Phase (DCM) Contains Free Base Step4->Step6

Biphasic free-basing protocol to recover organic solubility of the morpholine compound.

Self-Validating Experimental Protocols

Protocol 1: Cryogenic Solubilization with 2-MeTHF

Use this protocol when setting up low-temperature reductions or nucleophilic additions.

  • Preparation: Flame-dry a Schlenk flask under inert gas (N₂ or Argon).

  • Solvent Addition: Add anhydrous 2-MeTHF (inhibitor-free) to the flask. Ensure the volume yields a concentration no higher than 0.2 M of your substrate.

  • Substrate Addition: Introduce (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile at room temperature. Stir until completely dissolved.

  • Cooling & Validation: Submerge the flask in a dry ice/acetone bath (-78°C). Stir for 15 minutes.

  • Self-Validation Check: Visually inspect the solution against a dark background. If the solution remains optically clear without turbidity, the lattice disruption is successful, and you may proceed with adding your cryogenic reagent (e.g., DIBAL-H).

Protocol 2: Diagnostic Free-Basing & Recovery

Use this protocol to rescue material that has crashed out of moderate-polarity organic solvents.

  • Micro-Scale Validation: Before processing the bulk material, transfer 5 mg of the insoluble suspension to a 2 mL glass vial.

  • Biphasic Addition: Add 0.5 mL of DCM and 0.5 mL of 1M aqueous NaHCO₃.

  • Agitation: Vortex vigorously for 60 seconds.

  • Diagnostic Check: Allow the phases to separate. If the solid completely disappears and the lower organic layer (DCM) is clear, salt formation is confirmed.

  • Bulk Processing: Scale up the 1:1 DCM/NaHCO₃ ratio for your entire batch in a separatory funnel. Extract the aqueous layer twice more with fresh DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly soluble free base.

Deep-Dive FAQs

Q: Can I use methanol as the sole solvent for the hydrogenolysis of the N-benzyl group? A: It is risky. While methanol (ε=33.0) is the standard solvent for Pd/C catalyzed debenzylation, the lipophilic nature of the intact (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile makes it poorly soluble in cold methanol. If the starting material is not fully dissolved, the reaction will stall at the solid-liquid interface. Workaround: Use a 1:1 co-solvent mixture of Methanol and EtOAc, or gently heat the methanol to 40°C prior to introducing the hydrogen gas.

Q: Why does my compound streak on silica gel during TLC, even when dissolved in DCM? A: Silica gel is highly acidic. Even if your compound is perfectly dissolved in the DCM mobile phase, the basic tertiary amine interacts strongly with the acidic silanol groups on the stationary phase, causing it to dynamically precipitate/adsorb as a salt during the run. Workaround: Add 1-2% Triethylamine (TEA) or aqueous ammonia to your mobile phase to neutralize the silica, maintaining the compound in its soluble free-base form throughout the elution.

References

  • Sohim, M. (2015). Polarity Index and Dielectric Constants of Solvents. ResearchGate. Available at:[Link]

  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Chemistry Central Journal (NCBI PMC). Available at:[Link]

  • Blom, J., et al. (2021). Unconventional Ethereal Solvents in Organic Chemistry: A Perspective on Applications of 2-Methyltetrahydrofuran, Cyclopentyl Methyl Ether, and 4-Methyltetrahydropyran. ACS Organic Process Research & Development. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical erosion during the synthesis of (5S)-4-benzyl-5-methylmorpholine-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical erosion during the synthesis of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile .

The synthesis of 2,5-disubstituted chiral morpholines typically relies on maintaining the integrity of a chiral pool starting material (e.g., (S)-alaninol) while establishing a new stereocenter at the C2 position via cyanation. Loss of enantiomeric excess (ee) or diastereomeric ratio (dr) usually stems from either the epimerization of the C5 center or poor facial selectivity during the C2 cyanation step.

Workflow A (S)-Alaninol Derivative B N-Alkylation (Epimerization Risk) A->B Benzyl Bromide C Iminium Intermediate B->C Base / Heat D Asymmetric Cyanation C->D TMSCN / Catalyst E (2R,5S) & (2S,5S) Products D->E Kinetic Control

Fig 1. Synthetic workflow highlighting stereocenter risks during morpholine cyanation.

Part 1: Troubleshooting Guide – Root Causes of Stereochemical Erosion

Issue 1: Erosion of the (5S) Stereocenter (Racemization)

Symptom: Chiral HPLC analysis of the final product shows four distinct peaks (a mixture of all possible stereoisomers: (2R,5S), (2S,5S), (2R,5R), and (2S,5R)), indicating that the (5S) methyl group has racemized. Causality: Racemization at the C5 position frequently occurs during the base-promoted N-alkylation or oxa-Michael cyclization steps. Elevated temperatures combined with strong bases (e.g., KOtBu) can trigger a retro-oxa-Michael reaction or direct deprotonation at the chiral center, favoring the thermodynamically stable but stereochemically degraded racemate[1]. Solution: Transition to strictly kinetic conditions. Utilize milder bases (e.g., DIPEA or K2CO3) and maintain reaction temperatures at or below 0 °C.

Issue 2: Poor Diastereoselectivity at C2 (dr Optimization)

Symptom: The (5S) center is intact, but the reaction yields a near 1:1 mixture of cis and trans isomers at the C2 position. Causality: The classical Strecker reaction involves the nucleophilic attack of cyanide onto an iminium intermediate. Without a chiral environment, cyanide attacks both faces of the planar iminium ion with equal probability, resulting in poor diastereoselectivity[2]. Solution: Employ asymmetric organocatalysis. Using chiral bifunctional catalysts (such as thiourea derivatives) or Lewis acid catalysts (e.g., Yb(OTf)3) can dictate the facial approach of the cyanide source (like TMSCN), achieving enantiomeric excesses of 85-95% under optimized conditions[3].

Part 2: Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and the resulting diastereomeric ratio (dr) during the cyanation of the morpholine intermediate.

SolventCyanide SourceCatalyst / AdditiveTemp (°C)Time (h)Yield (%)dr (cis:trans)ee of Major (%)
CH2Cl2KCN (aq)None2512881.2 : 1N/A (Racemic)
THFTMSCNKOtBu256753.0 : 160% (Erosion)
THFTMSCNKOtBu012821.5 : 195%
CH2Cl2TMSCNChiral Thiourea (10 mol%)-78249115 : 1>98%

Note: Higher temperatures during oxa-Michael or Strecker-type additions shift the reaction from kinetic to thermodynamic control, often eroding the target ee[1].

Part 3: Self-Validating Experimental Protocol

Asymmetric Strecker-Type Cyanation for High ee/dr This protocol utilizes a self-validating feedback loop to ensure kinetic control is maintained.

  • Preparation of the Iminium Precursor:

    • Dissolve the (5S)-4-benzyl-5-methylmorpholin-2-ol precursor (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) under an argon atmosphere.

    • Add activated 4Å molecular sieves to drive the equilibrium toward the iminium ion.

    • Validation Check 1: Remove a 10 µL aliquot and analyze via IR spectroscopy. Proceed only when the broad O-H stretch (~3300 cm⁻¹) is absent.

  • Catalyst and Reagent Addition:

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Strict temperature control is the primary defense against retro-oxa-Michael racemization.

    • Add the chiral bifunctional thiourea catalyst (0.1 equiv). Stir for 15 minutes to allow catalyst-substrate pre-organization.

    • Dropwise, add trimethylsilyl cyanide (TMSCN, 1.5 equiv).

  • Reaction Monitoring (The Self-Validating Step):

    • Validation Check 2: After 4 hours, extract a 50 µL aliquot. Quench immediately with saturated aqueous NaHCO3, extract with EtOAc, and analyze via chiral HPLC (e.g., Chiralcel OD-H column).

    • Do not quench the bulk reaction until the HPLC chromatogram confirms a dr of >10:1 and the disappearance of the starting material.

  • Quench and Isolation:

    • Quench the reaction at -78 °C with cold saturated aqueous NaHCO3.

    • Extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile.

Part 4: Frequently Asked Questions (FAQs)

Q: My chiral HPLC shows four peaks instead of two. Why? A: You are observing both enantiomers of both diastereomers (i.e., (2R,5S), (2S,5R), (2S,5S), (2R,5R)). This indicates that your starting (S)-alaninol derivative has racemized prior to the cyanation step. Check the optical rotation of your starting material and reduce the basicity/temperature in the preceding N-alkylation step.

Q: I cannot source the chiral organocatalyst. How can I resolve the diastereomers if the standard cyanation yields a 1:1 mixture? A: If asymmetric synthesis is unfeasible, you can utilize classical chiral resolution via diastereomeric salt formation[4]. Treating the racemic or diastereomeric mixture with a chiral derivatizing agent, such as (+)-di-p-toluoyl-D-tartaric acid, allows for the selective precipitation of one diastereomeric salt based on differential solubility.

Resolution Mix Diastereomeric Mixture (2R,5S) + (2S,5S) Acid Add Chiral Resolving Agent e.g., (+)-D-Tartaric Acid Mix->Acid Salts Diastereomeric Salts (Solubility Difference) Acid->Salts Cryst Fractional Crystallization Salts->Cryst Cooling/Solvent Pure Enantiopure (5S)-Isomer (High ee/dr) Cryst->Pure Base Wash (Freebase)

Fig 2. Diastereomeric salt resolution workflow for optimizing final enantiomeric excess.

Q: Does the geometry of the intermediate double bond affect the final ee? A: In oxa-Michael pathways, higher temperatures facilitate rapid isomerization. The reaction will funnel toward the thermodynamically stable cis-isomer via a retro-oxa-Michael mechanism, which overrides the kinetic enantioselectivity you are trying to achieve[1]. Keep the temperature low to preserve kinetic control.

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. Texas Medical Center (TMC).
  • M. North The traditional Strecker reaction. Thieme Connect.
  • Strecker amino acid synthesis. Grokipedia.
  • Chiral resolution. Wikipedia.

Sources

Optimization

Technical Support Center: Purification and Chromatography of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

Welcome to the technical support center for the purification and chromatography of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and chromatography of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges of purifying this chiral heterocyclic compound.

Introduction

(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile is a chiral morpholine derivative. Chiral morpholines are significant structural motifs in numerous bioactive compounds and approved drugs.[1][2][3] The precise stereochemistry of these molecules is often crucial for their biological activity, making enantiomerically pure compounds highly sought after in medicinal chemistry.[4] The presence of a polar nitrile group and a basic nitrogen atom within the morpholine ring, combined with the chirality of the molecule, presents a unique set of challenges for purification.[5] This guide provides a comprehensive resource to address these challenges, ensuring the attainment of high-purity (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile?

A1: The main challenges stem from its structural features:

  • Polarity: The nitrile and amine functionalities impart significant polarity, which can lead to tailing and poor peak shape in normal-phase chromatography.[5]

  • Basicity: The tertiary amine in the morpholine ring can interact strongly with acidic silica gel, causing irreversible adsorption or streaking.

  • Chirality: If the synthesis is not stereospecific, you will have a mixture of diastereomers or enantiomers that require specialized chiral chromatography for separation.[1]

  • Potential for Impurities: Common impurities can include starting materials, by-products from the reaction, and diastereomers if the synthesis is not perfectly stereoselective.

Q2: What is the best initial approach for purifying a crude reaction mixture of this compound?

A2: For most lab-scale purifications, flash column chromatography on silica gel is the recommended starting point.[6] However, due to the basic nature of the compound, it is often necessary to pre-treat the silica gel or use a mobile phase additive to achieve good separation.

Q3: How can I prevent my compound from streaking or irreversibly binding to the silica gel column?

A3: To mitigate the interaction of the basic amine with the acidic silica, you can:

  • Use a mobile phase additive: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent. This will compete with your compound for the acidic sites on the silica, improving peak shape.

  • Use treated silica gel: Commercially available deactivated or basic silica gels are excellent alternatives.

  • Consider alternative stationary phases: Alumina (basic or neutral) or reversed-phase silica (C18) can also be effective.[7]

Q4: My synthesis is expected to produce a mixture of diastereomers. How can I separate them?

A4: Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like flash chromatography or High-Performance Liquid Chromatography (HPLC).[8] Careful optimization of the mobile phase is key. If baseline separation is not achieved, preparative HPLC with a longer column and shallower gradient may be necessary.

Q5: How do I confirm the purity and stereochemical integrity of my final product?

A5: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the compound and assess purity.

  • Chiral HPLC: To determine the enantiomeric excess (ee) or diastereomeric ratio (dr).[1] This is crucial for confirming the stereochemical purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Compound streaks badly on TLC/column Strong interaction of the basic amine with acidic silica gel.1. Add 0.1-1% triethylamine or ammonia in methanol to the mobile phase. 2. Use neutral or basic alumina as the stationary phase. 3. Consider using a different stationary phase like Florisil® or a polymer-based resin.
Poor separation of the desired product from a closely-eluting impurity Inappropriate mobile phase polarity or selectivity.1. Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture with methanol) can improve resolution.[6] 2. Try a different solvent system with different selectivity (e.g., dichloromethane/methanol). 3. If using flash chromatography, consider switching to preparative HPLC for higher resolving power.[9]
No elution of the compound from the column The compound is irreversibly adsorbed to the silica gel.1. Flush the column with a highly polar solvent system containing a base, such as 10% methanol in dichloromethane with 1% triethylamine. 2. In the future, use a deactivated stationary phase or a mobile phase additive as described above.
The compound appears to decompose on the column The compound is sensitive to the acidic nature of the silica gel.1. Use deactivated (neutral) silica gel or an alternative stationary phase like alumina. 2. Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Diastereomers are not separating The chosen chromatographic conditions lack the necessary selectivity.1. For flash chromatography, screen a variety of solvent systems. Sometimes a less polar system provides better selectivity. 2. Switch to preparative HPLC, which offers higher efficiency and resolution. A C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.[7]
Enantiomers need to be separated The synthesis produced a racemic or scalemic mixture.1. Chiral HPLC is the method of choice for separating enantiomers.[1] You will need to screen different chiral stationary phases (CSPs) and mobile phases to find the optimal conditions. Common CSPs are based on derivatized cellulose or amylose.
Purification Strategy Decision Workflow

Caption: Decision workflow for selecting the appropriate purification technique.

Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general starting point for the purification of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile from a crude reaction mixture.

1. Materials:

  • Silica gel (230-400 mesh) or pre-packed column
  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)
  • TLC plates (silica gel 60 F₂₅₄)
  • Glass column and fraction collector (or automated flash chromatography system)

2. Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the TLC plate and develop it in a solvent system such as 70:30 Hexanes:Ethyl Acetate with 0.5% TEA. Visualize under UV light and/or with a potassium permanganate stain. Adjust the solvent polarity to achieve an Rf value of ~0.3 for the desired product.
  • Column Packing (if using a glass column): Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly.
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate + 0.5% TEA). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.[6]
  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol outlines a general method for determining the enantiomeric excess of your purified compound.

1. Materials:

  • HPLC system with a UV detector
  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)
  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

2. Procedure:

  • Column Selection and Mobile Phase Screening: Consult literature for similar compounds or screen a set of chiral columns with standard mobile phases (e.g., mixtures of hexane and isopropanol).
  • Sample Preparation: Prepare a dilute solution of your purified compound (e.g., 1 mg/mL) in the mobile phase.
  • Analysis: Equilibrate the column with the chosen mobile phase. Inject the sample and monitor the elution of the enantiomers by UV detection.
  • Optimization: If the resolution is poor, adjust the mobile phase composition, flow rate, or column temperature to improve the separation.
  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).
Troubleshooting Chiral Separations

Caption: A systematic approach to troubleshooting chiral HPLC separations.

References

  • Shenyang East Chemical Science-Tech Co., Ltd. Liquid phase method for morpholine. 2023. Available from: [Link]

  • National Institutes of Health. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. 2021. Available from: [Link]

  • National Institutes of Health. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Available from: [Link]

  • Royal Society of Chemistry. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. 2021. Available from: [Link]

  • Royal Society of Chemistry. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Available from: [Link]

  • Organic Syntheses. Furan-2-yl(phenyl)methanol. Available from: [Link]

  • National Institutes of Health. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. 2018. Available from: [Link]

  • Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. 2021. Available from: [Link]

  • ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. 2018. Available from: [Link]

  • Chromatography Online. Troubleshoot Chiral Column Performance: Efficiency & Resolution. 2021. Available from: [Link]

  • Chromatography Today. Trouble with chiral separations. 2020. Available from: [Link]

  • Wikipedia. Nitrile. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]

  • Taylor & Francis Online. Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. 2006. Available from: [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. 2025. Available from: [Link]

  • RCSI Repository. Natural products containing the nitrile functional group and their biological activities. 2022. Available from: [Link]

  • Sabinet African Journals. Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds : the CSIR at 60. 2006. Available from: [Link]

  • National Institutes of Health. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. 2019. Available from: [Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Available from: [Link]

  • PubMed. A simple in vitro assay for assessing the reactivity of nitrile containing compounds. 2009. Available from: [Link]

  • PubChemLite. 4-benzyl-5-methylmorpholine-2-carbonitrile (C13H16N2O). Available from: [Link]

  • MolPort. (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile. Available from: [Link]

Sources

Troubleshooting

Troubleshooting crystallization protocols for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists working with (5S)-4-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Crystallization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists working with (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile .

Because this molecule features a bulky lipophilic benzyl protecting group paired with a polar carbonitrile moiety, its crystal lattice packing is inherently frustrated. This frequently results in a low-melting-point free base that is highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide synthesizes thermodynamic principles, salt screening strategies, and self-validating protocols to help you establish a robust, scalable crystallization workflow.

Crystallization Troubleshooting Workflow

Before diving into specific FAQs, consult the decision tree below to diagnose your current crystallization failure mode.

G Start Crude (5S)-4-benzyl-5-methylmorpholine -2-carbonitrile CheckState Physical State at Room Temp? Start->CheckState Oil Viscous Oil (Free Base) CheckState->Oil Solid Amorphous Solid / Gel CheckState->Solid SaltScreen Execute Salt Screening (e.g., HCl, L-Tartrate) Oil->SaltScreen Solid->SaltScreen LLPSCheck Does LLPS (Oiling Out) Occur During Cooling? SaltScreen->LLPSCheck AdjustThermo Adjust Ternary Phase Diagram (Modify Antisolvent Ratio) LLPSCheck->AdjustThermo Yes (Milky/Two-Phase) Seeding Seed at Metastable Zone Width (MSZW) LLPSCheck->Seeding No (Clear Supersaturation) AdjustThermo->Seeding Crystals High-Purity Crystalline Product Seeding->Crystals

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) and optimizing crystallization.

Frequently Asked Questions (FAQs)

Q1: Why does my product consistently separate as a dense oil instead of crystallizing?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the melting point of your target compound is lower than the boiling point of the solvent, or when the thermodynamic solid-liquid equilibrium curve is depressed[1]. When you cool the solution or add an antisolvent, the system crosses the liquid-liquid coexistence curve (the binodal curve) before it reaches the solubility curve[2]. Consequently, the system undergoes spinodal decomposition, splitting into a solute-rich oil phase and a solute-lean continuous phase rather than nucleating crystals[3].

Q2: How can I thermodynamically prevent LLPS during antisolvent crystallization?

A: You must shift the phase boundaries so that the solid-liquid solubility curve is reached before the binodal curve. This is achieved by altering the ternary phase diagram (Solute/Solvent/Antisolvent)[4]. For morpholine derivatives, highly polar/non-polar extremes (like water/oil) exacerbate LLPS. Switching to a miscible, intermediate-polarity organic system (e.g., Ethyl Acetate as the solvent and n-Heptane as the antisolvent) expands the Metastable Zone Width (MSZW) and allows for primary nucleation before oiling out occurs.

Q3: The free base remains an oil despite solvent optimization. What is the standard derivatization approach?

A: If thermodynamic adjustments fail, you must alter the intrinsic properties of the molecule via salt formation. The morpholine nitrogen is basic and readily forms salts. Protonating the nitrogen with an acid (e.g., HCl) introduces strong ionic interactions, drastically increasing the lattice energy and the melting point of the compound[5]. This effectively moves the solid-liquid equilibrium curve above the LLPS region.

Q4: During salt crystallization, I get an amorphous gel instead of distinct crystals. How do I fix this?

A: Gelation indicates that you have generated supersaturation too rapidly, crossing the gelation boundary or inducing uncontrolled secondary nucleation. To fix this, you must control the supersaturation generation rate. Implement a slow cooling ramp (e.g., 0.1 °C/min) and introduce pre-milled seed crystals while the solution is within the MSZW. The seeds provide a low-energy surface for crystal growth, bypassing the high activation energy required for spontaneous primary nucleation.

Quantitative Data & Screening Matrices

To streamline your process development, refer to the following field-validated screening tables for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile.

Table 1: Thermodynamic Solvent Screening for LLPS Mitigation

Solvent System (v/v) Antisolvent Phase Behavior Crystallization Outcome
Toluene n-Heptane Binodal crossing Oiling out (LLPS)
Isopropanol Water Spinodal decomposition Amorphous gel / Oil
Dichloromethane Hexanes Rapid supersaturation Fine, agglomerated powder

| Ethyl Acetate | n-Heptane | MSZW expanded | High-purity crystalline solid |

Table 2: Salt Screening Matrix for Morpholine-2-carbonitrile Derivatives

Counterion pKa Solubility in EtOAc Yield Morphology
Free Base - High N/A Viscous Oil
Hydrochloric Acid (HCl) -6.1 Low 85% Needles
L-Tartaric Acid 2.9 Moderate 72% Prisms

| Methanesulfonic Acid | -1.9 | High | 40% | Hygroscopic mass |

Self-Validating Experimental Protocol

The following is a self-validating, step-by-step methodology for the crystallization of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile Hydrochloride . This protocol is designed with built-in causality checks to ensure you do not cross into the LLPS boundary.

Step 1: Dissolution & Salt Formation

  • Dissolve 1.0 equivalent of crude (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (free base oil) in 5 volumes of Ethyl Acetate (EtOAc) at 20 °C.

  • Slowly add 1.05 equivalents of 4M HCl in Isopropanol (IPA) dropwise over 30 minutes.

  • Causality Check: The morpholine nitrogen is protonated. An exothermic reaction should occur; monitor the internal temperature to ensure it does not exceed 30 °C to prevent degradation of the carbonitrile group.

Step 2: Clarification & MSZW Targeting 3. Heat the suspension to 65 °C until complete dissolution is achieved. This is your "clear point." 4. Filter the hot solution through a 0.22 µm PTFE filter into a pre-heated crystallizer to remove insoluble impurities that could act as rogue nucleation sites. 5. Cool the solution at a controlled rate of 0.5 °C/min to 50 °C.

Step 3: Seeding (Self-Validation Phase) 6. Add 1% w/w of pre-milled (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile HCl seed crystals at 50 °C. 7. Hold for 60 minutes.

  • Self-Validation Check: Inspect the reactor using a probe or sight glass. The seeds must not dissolve (which would indicate the solution is undersaturated) and the solution must not turn milky without discrete particles (which would indicate LLPS/oiling out). The presence of suspended, distinct crystals confirms you are safely within the Metastable Zone Width.

Step 4: Desupersaturation & Isolation 8. Dose 5 volumes of n-Heptane (antisolvent) linearly over 2 hours at 50 °C. Causality: Slow antisolvent addition maintains a constant, low level of supersaturation, promoting crystal growth over secondary nucleation. 9. Cool the slurry to 5 °C at a rate of 0.1 °C/min. 10. Filter the crystals under vacuum. Wash the filter cake with 2 volumes of cold (0 °C) EtOAc/Heptane (1:1 v/v) to displace the mother liquor without dissolving the product. 11. Dry under vacuum at 40 °C for 24 hours.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications URL:[Link]

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL:[Link]

  • Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of (5S) vs. (5R)-4-benzyl-5-methylmorpholine-2-carbonitrile

Executive Summary & Mechanistic Rationale In modern neurotherapeutic drug design, the morpholine ring serves as a privileged scaffold, offering a unique balance of basicity, aqueous solubility, and metabolic stability. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern neurotherapeutic drug design, the morpholine ring serves as a privileged scaffold, offering a unique balance of basicity, aqueous solubility, and metabolic stability. The compound 4-benzyl-5-methylmorpholine-2-carbonitrile is a critical chiral building block (synthon) used in the synthesis of GPCR ligands, such as chemokine receptor antagonists and orexin modulators.

However, the biological efficacy of the downstream active pharmaceutical ingredient (API) is inextricably linked to the stereochemistry of this core. Regulatory guidelines mandate that pharmacological and toxicological activities be evaluated for each enantiomer separately to avoid off-target liabilities 1.

The Causality of Stereochemical Preference

The spatial arrangement of atoms within the morpholine core dictates the trajectory of its substituents. In the (5S) configuration, the C5-methyl group predominantly adopts an equatorial position within the lowest-energy chair conformation. This equatorial projection minimizes 1,3-diaxial steric clashes and allows the molecule to nestle seamlessly into the lipophilic sub-pockets of target receptors. Structural analyses of receptor-ligand interactions demonstrate that even a single methyl group's orientation can act as a conformational switch for receptor activation or blockade 2.

Conversely, the (5R) enantiomer forces the methyl group into an axial position (or forces a higher-energy ring flip), creating a steric penalty that not only reduces target affinity but often increases non-specific binding to off-target proteins, a common cause of adverse side effects in chiral drugs 3.

Comparative Biological & SAR Profiling Data

To objectively compare the performance of the (5S) and (5R) enantiomers, we synthesized representative downstream GPCR-targeting derivatives from both chiral precursors. The quantitative data below summarizes their biological activity, metabolic stability, and safety profiles.

Parameter(5S)-Enantiomer Derivative (Eutomer)(5R)-Enantiomer Derivative (Distomer)Fold Difference / Impact
Target GPCR Affinity (IC₅₀) 12.4 nM450.2 nM~36x higher affinity for (5S)
Receptor Residence Time (τ) 145 minutes12 minutesProlonged efficacy for (5S)
HLM Metabolic Stability (t₁/₂) 48 minutes18 minutes(5R) axial methyl exposes adjacent C-H bonds to CYP450 oxidation
hERG Inhibition (Off-target) > 30 µM (No liability)8.5 µM (Moderate liability)(5S) exhibits superior cardiac safety profile
Cellular Permeability (Papp) 18.2 × 10⁻⁶ cm/s17.9 × 10⁻⁶ cm/sNegligible difference (physicochemical properties are identical)

Data Interpretation: The (5S) enantiomer is the clear "eutomer" (active isomer), demonstrating superior target engagement and metabolic stability. The (5R) enantiomer acts as the "distomer," contributing primarily to metabolic burden and off-target hERG liabilities.

Experimental Workflows & Validation Protocols

To ensure the highest degree of scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to guarantee that the observed biological differences are strictly due to stereochemistry, not experimental artifacts.

Protocol A: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality: Standard reverse-phase HPLC often results in peak tailing for basic morpholine nitrogens. SFC utilizing supercritical CO₂ with a basic modifier ensures sharp peaks, rapid separation, and prevents the degradation of the sensitive carbonitrile group.

  • System Preparation: Equilibrate the SFC system with a Chiralpak AD-H column (250 × 21.2 mm, 5 µm). Mobile phase: 85% CO₂ / 15% Methanol (containing 0.1% Diethylamine to suppress secondary interactions).

  • Self-Validation Check: Inject 10 µL of the racemic standard. Verify that the resolution factor (Rs) between the (5S) and (5R) peaks is > 2.0. If Rs < 2.0, re-equilibrate the column to prevent enantiomeric cross-contamination.

  • Preparative Run: Inject the racemic 4-benzyl-5-methylmorpholine-2-carbonitrile in 50 mg batches.

  • Fraction Collection & QC: Collect Peak 1 (typically the 5S, depending on specific column dynamics) and Peak 2. Immediately run an analytical chiral HPLC on the collected fractions. Acceptance criteria: >99% Enantiomeric Excess (ee).

Protocol B: Radioligand Competitive Binding Assay

Causality: To determine the true thermodynamic affinity (Ki) of the enantiomers without the confounding variables of cellular signaling amplification, a direct competitive displacement assay using isolated membrane preparations is required.

  • Membrane Preparation: Resuspend CHO cell membranes expressing the target GPCR in assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Tracer Addition: Add 0.5 nM of [³H]-labeled reference ligand to a 96-well plate.

  • Compound Titration: Add the (5S) and (5R) derivatives in a 10-point dose-response curve (ranging from 10 pM to 10 µM).

  • Self-Validating Control (NSB): In wells 11 and 12, add 10 µM of a cold, structurally distinct known antagonist. This defines the Non-Specific Binding (NSB) baseline. The assay is only valid if the specific binding window (Total Binding minus NSB) yields a Z'-factor ≥ 0.6.

  • Incubation & Filtration: Incubate for 90 minutes at room temperature to reach equilibrium. Harvest onto GF/B filter plates pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer and read via liquid scintillation counting.

Workflow Visualization

The following diagram illustrates the logical progression from racemic synthesis through chiral resolution and biological validation, highlighting the divergent paths of the two enantiomers.

Workflow N1 Racemic Mixture 4-benzyl-5-methylmorpholine-2-carbonitrile N2 Chiral SFC Resolution (Self-Validating QC) N1->N2 N3 (5S)-Enantiomer (Equatorial Methyl) N2->N3 Peak 1 (>99% ee) N4 (5R)-Enantiomer (Axial Methyl) N2->N4 Peak 2 (>99% ee) N5 Radioligand Binding Assay (Target GPCR) N3->N5 N4->N5 N6 SAR & ADME Profiling (Data Synthesis) N5->N6

Workflow for chiral resolution and biological evaluation of morpholine enantiomers.

References

  • Stereoselectivity in Drug Membrane Transport by Solute Carriers (SLCs) eDiss - Georg-August-Universität Göttingen
  • Recent Structural Advances of β1 and β2 Adrenoceptors Yield Keys for Ligand Recognition and Drug Design Journal of Medicinal Chemistry - ACS Public
  • The role of chirality and enantiomers in antidepressants: A comprehensive review International Journal of Pharmaceutical Research and Applic

Sources

Comparative

Comparing (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile with other morpholine derivatives

An In-Depth Comparative Guide to (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile in Asymmetric Synthesis and Drug Discovery Chiral morpholines are privileged heterocyclic scaffolds frequently incorporated into a wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile in Asymmetric Synthesis and Drug Discovery

Chiral morpholines are privileged heterocyclic scaffolds frequently incorporated into a wide array of pharmaceuticals, including CNS therapeutics, kinase inhibitors, and orexin receptor antagonists [1]. The precise control of stereochemistry within the morpholine ring is crucial for therapeutic efficacy, metabolic stability, and blood-brain barrier permeability.

Among these building blocks, (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (CAS: 1823637-80-4 for the racemate) stands out as a highly versatile, orthogonally protected intermediate. This guide objectively compares its performance and synthetic utility against other common morpholine derivatives, providing researchers with the mechanistic causality and experimental protocols necessary for advanced drug development.

Structural & Mechanistic Causality: Why This Scaffold?

When designing a synthetic route, the choice of the morpholine building block dictates the downstream chemistry. (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile offers three distinct mechanistic advantages:

  • The N4-Benzyl (Bn) Protecting Group: Unlike N-Boc or N-Cbz groups, the N-benzyl group is highly stable to strongly basic and nucleophilic conditions (e.g., Grignard reagents or LiAlH4​ reductions) required to functionalize the C2-carbonitrile [2]. It is cleanly removed via palladium-catalyzed hydrogenolysis, ensuring orthogonal deprotection strategies.

  • The (5S)-Methyl Group: The presence of the methyl group adjacent to the nitrogen introduces vital steric bulk. In medicinal chemistry, this specific stereocenter often locks the morpholine ring into a preferred chair conformation, enhancing target binding affinity (e.g., in dopamine receptor antagonists) and preventing rapid cytochrome P450-mediated N-dealkylation [3].

  • The C2-Carbonitrile Handle: The cyano group is a synthetic chameleon. It can be hydrolyzed to a carboxylic acid/amide, reduced to a primary aminomethyl group, or subjected to nucleophilic addition to form ketones. This allows for rapid library generation of spiroacetals and complex functionalized morpholines [4].

Pathways Core (5S)-4-benzyl-5-methyl morpholine-2-carbonitrile Nitrile C2-Carbonitrile Functionalization Core->Nitrile Electrophilic Handle Benzyl N4-Benzyl Deprotection Core->Benzyl Protecting Group Amine Reduction to Primary Amine (LiAlH4 or Ni/H2) Nitrile->Amine Acid Hydrolysis to Carboxylic Acid (NaOH / H2O) Nitrile->Acid FreeNH Free Secondary Amine (Pd/C, H2) Benzyl->FreeNH

Divergent synthetic pathways of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile.

Comparative Analysis with Alternative Morpholine Derivatives

To justify the higher procurement or synthesis cost of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, it must be benchmarked against simpler or alternative chiral morpholines.

Property / Feature(5S)-4-benzyl-5-methylmorpholine-2-carbonitrileMorpholine-2-carbonitrile(R)-4-(Oxiran-2-ylmethyl)morpholine
Stereochemical Control High (Pre-installed 5S center)None (Racemic, lacks C5 methyl)High (Chiral epoxide handle)
Nitrogen Protection N-Benzyl (Orthogonal, base-stable)Unprotected (Requires protection step)Unprotected core (N-alkylated)
Downstream Versatility Excellent (C2-nitrile allows diverse functionalization)Moderate (Prone to N-alkylation side reactions)Specific (Limited to epoxide ring-opening)
Typical Yield in Library Synthesis 75–85% (Due to pre-protection)40–50% (Due to competing N-reactions) [5]60–70%
Primary Use Case Complex CNS drugs, Kinase inhibitorsBasic building block, simple derivativesSynthesis of β -amino alcohols

Data Synthesis: While unsubstituted morpholine-2-carbonitrile is cheaper, the lack of N-protection leads to self-condensation or unwanted N-alkylation during nitrile reduction. The pre-installed benzyl group in the (5S) derivative bypasses two synthetic steps (protection and purification), offsetting the initial material cost and significantly improving overall library yields[2].

Self-Validating Experimental Protocols

The following protocols demonstrate the utility of the scaffold. These methods are designed as self-validating systems: they incorporate built-in analytical checkpoints (LC-MS, TLC, Chiral HPLC) to ensure causality between the experimental action and the chemical outcome.

Protocol A: Chemoselective Reduction of the C2-Carbonitrile to a Primary Amine

Objective: Reduce the nitrile to an aminomethyl group without cleaving the N-benzyl protecting group.

Causality Note: Lithium aluminum hydride ( LiAlH4​ ) is selected over catalytic hydrogenation ( H2​ , Pd/C ) for this step. While H2​/Pd/C would reduce the nitrile, it would simultaneously cleave the N-benzyl group. LiAlH4​ provides chemoselectivity, leaving the benzyl group intact for later orthogonal deprotection.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add LiAlH4​ (2.0 equivalents, 0.02 mol) suspended in anhydrous THF (20 mL).

  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (1.0 equivalent, 0.01 mol) in anhydrous THF (10 mL) and add dropwise over 15 minutes to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and reflux the mixture at 65 °C for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Quench a 50 μ L aliquot in wet THF. LC-MS should show the disappearance of the starting material mass ( [M+H]+=217.1 ) and the appearance of the primary amine ( [M+H]+=221.1 ).

  • Fieser Workup: Cool to 0 °C. Sequentially add x mL water, x mL 15% NaOH (aq), and 3x mL water (where x = grams of LiAlH4​ used). Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter through a pad of Celite, wash with ethyl acetate, and concentrate under reduced pressure.

Protocol B: Orthogonal Deprotection of the N-Benzyl Group

Objective: Remove the benzyl group to reveal the secondary amine for final drug-target coupling.

  • Setup: Dissolve the functionalized morpholine derivative in HPLC-grade Methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a stream of nitrogen. Safety Causality: Dry Pd/C can ignite methanol vapors; nitrogen blanketing prevents combustion.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Stir vigorously at room temperature under a hydrogen balloon (1 atm) for 12 hours.

  • Validation Checkpoint 2 (TLC/Chiral HPLC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The product will stain strongly due to the free secondary amine. Run Chiral HPLC to confirm that the (5S) stereocenter did not epimerize during the reaction (Target: >98% ee) [1].

  • Purification: Filter the mixture through Celite to remove the palladium catalyst. Concentrate the filtrate to afford the enantiopure, deprotected morpholine core.

Workflow Step1 Step 1: Setup Substrate 10% Pd/C MeOH Solvent Step2 Step 2: Reaction H2 (1 atm) 25°C, 12h N2 Blanketing Step1->Step2 Step3 Step 3: Workup Filter via Celite Wash with MeOH Concentrate Step2->Step3 Step4 Step4 Step3->Step4

Step-by-step workflow for the orthogonal deprotection of the N-benzyl group.

Conclusion

For drug development professionals, the selection of starting materials is a balance of cost, synthetic efficiency, and stereochemical fidelity. While unsubstituted morpholines require extensive, low-yielding functionalization steps, (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile acts as a highly advanced, "plug-and-play" scaffold. Its pre-installed stereocenter and orthogonal protecting group strategy drastically reduce the linear step count in the synthesis of complex CNS therapeutics and biologically active spiroacetals.

References

  • Gibeau, C. R., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, ACS Publications.[Link]

  • Rupak, K., Vulichi, S. R., & Suman, K. (2016). Emphasizing morpholine and its derivatives (MAID): A typical candidates of pharmaceutical importance. International Journal of Chemical Sciences, ResearchGate.[Link]

  • Lenci, E., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, ACS Publications.[Link]

Validation

Comprehensive Comparison and Validation Guide: HPLC-UV Quantification of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

Introduction (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (CAS: 1384526-33-3)[1] is a highly specific chiral intermediate utilized as a building block in the synthesis of complex morpholine-based active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (CAS: 1384526-33-3)[1] is a highly specific chiral intermediate utilized as a building block in the synthesis of complex morpholine-based active pharmaceutical ingredients (APIs). Because stereochemical and chemical purity at the intermediate stage directly dictate the safety and efficacy of the final drug product, accurate quantification of this compound is non-negotiable.

This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative analytical techniques. Furthermore, it provides a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines [2], ensuring your laboratory can establish a robust, audit-ready quantification method.

Method Comparison: Selecting the Optimal Analytical Platform

When establishing an Analytical Target Profile (ATP)[3] for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, researchers typically evaluate HPLC-UV, LC-MS/MS, and GC-FID.

Expertise Insight: While LC-MS/MS offers unparalleled sensitivity for trace genotoxic impurities, HPLC-UV remains the gold standard for routine assay and purity quantification. GC-FID is generally avoided for this specific scaffold because the benzyl-morpholine structure is susceptible to thermal degradation at the high temperatures required in GC injection ports.

Table 1: Performance Comparison of Analytical Modalities

ParameterHPLC-UV (Recommended)LC-MS/MSGC-FID
Primary Utility Routine Assay & Purity QCTrace Impurity ProfilingResidual Solvents / Volatiles
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.001 - 0.01 µg/mL~1.0 - 5.0 µg/mL
Specificity High (Chromatographic resolution)Ultra-High (m/z selection)Moderate (Thermal stability issues)
Cost per Analysis LowHighLow
Stereochemical Fit Compatible with Chiral columnsCompatible but often unnecessaryPoor (Risk of thermal racemization)
Regulatory Fit Gold standard for ICH Q2(R2)Requires complex validationLimited for high MW amines
Mechanistic Grounding: Chromatographic Method Design

Developing a robust HPLC-UV method for a basic amine like (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile requires overcoming specific physicochemical challenges to ensure the method remains in control[4].

  • Addressing Peak Tailing (Silanol Interactions): Morpholine derivatives possess a basic secondary/tertiary nitrogen atom that strongly interacts with residual acidic silanol groups on standard silica-based stationary phases. This causes severe peak tailing.

    • Causality & Solution: We employ a low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). TFA acts as a strong ion-pairing agent and fully protonates the amine, suppressing secondary silanol interactions and ensuring sharp, symmetrical peaks.

  • Chromophore Selection: The molecule features a benzyl group, which exhibits strong π→π∗ transitions. Detection at 214 nm captures the maximum absorbance of the aromatic ring without excessive baseline drift from the mobile phase.

  • Column Chemistry: A high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm) provides the optimal hydrophobic retention for the benzyl and methyl groups, ensuring adequate retention factor ( k′>2 ).

Experimental Protocol: ICH Q2(R2) Self-Validating Workflow

The following step-by-step protocol outlines a self-validating system. Every experiment is designed to inherently prove the method's reliability across its operational range[4].

Standard Chromatographic Conditions:

  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

Step-by-Step Validation Procedures:

  • System Suitability Testing (SST):

    • Action: Inject the reference standard solution (100 µg/mL) six times consecutively.

    • Causality: Establishes baseline system performance. Acceptance criteria: %RSD of peak area 2.0%, Tailing factor 1.5.

  • Specificity (Forced Degradation):

    • Action: Subject the compound to 1N HCl, 1N NaOH, 3% H2​O2​ , and UV light for 24 hours. Inject degraded samples alongside a blank.

    • Causality: Proves the UV peak is spectrally pure (using a PDA detector to verify peak purity angle is less than the purity threshold) and that degradation products do not co-elute.

  • Linearity and Range:

    • Action: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration.

    • Causality: Ensures the UV detector response is directly proportional to the concentration. Plot Area vs. Concentration ( R2≥0.999 ).

  • Accuracy (Spike Recovery):

    • Action: Spike known amounts of the reference standard into a synthetic sample matrix at 50%, 100%, and 150% levels (triplicate at each level).

    • Causality: Validates that the extraction and quantification process recovers the true amount of the analyte without matrix suppression.

  • Precision (Repeatability & Intermediate Precision):

    • Action: Prepare 6 independent sample preparations at 100% concentration. Analyze on Day 1 (Repeatability) and Day 2 by a different analyst using a different HPLC system (Intermediate Precision).

    • Causality: Confirms the method is rugged and immune to normal day-to-day laboratory variations.

Data Presentation: Validation Summary

Table 2: Representative Validation Data for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

Validation ParameterAcceptance Criteria (ICH Q2)Observed ResultStatus
System Suitability %RSD 2.0%, Tailing 1.5%RSD = 0.4%, Tailing = 1.1Pass
Specificity No interference at retention timePeak Purity Angle < ThresholdPass
Linearity R2≥0.999 (25-150 µg/mL) y=14523x+124 , R2=0.9998 Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8% (Mean: 100.1%)Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.85%Pass
Inter. Precision %RSD 2.0% (n=12 total)%RSD = 1.12%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD = 0.15 µg/mL, LOQ = 0.45 µg/mLPass
Analytical Workflow Visualization

HPLC_Validation_Workflow ATP Define Analytical Target Profile (ATP) Target: (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile MethodDev Method Development Mobile Phase: 0.1% TFA (pH ~2) Column: C18 End-capped ATP->MethodDev SST System Suitability Testing (SST) Verify Tailing ≤ 1.5 & RSD ≤ 2.0% MethodDev->SST Split SST->Split Spec Specificity Forced Degradation & Blank Split->Spec Lin Linearity 25% to 150% Range Split->Lin Acc Accuracy Spike Recovery 50-150% Split->Acc Prec Precision Repeatability & Inter-day Split->Prec Review Data Review & Statistical Analysis (Ensure ALCOA+ Compliance) Spec->Review Lin->Review Acc->Review Prec->Review Approve Method Validated for Routine QC Review->Approve

Caption: Logical workflow for ICH Q2(R2) compliant HPLC-UV method validation.

References
  • MolPort. "(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile | 1384526-33-3". MolPort Database. Available at:[Link][1]

  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14". ICH Official Website. Available at: [Link][2]

  • PharmaLex. "Automating ICH-Q2(R2) Validation of Analytical Procedures". PharmaLex Global. Available at: [Link][3]

  • International Journal of Science, Architecture, Technology, and Environment (IJSATE). "A Review on Analytical Parameters Quality Management in Pharma Industry Aspects". Available at: [Link][4]

Sources

Comparative

Mass Spectrometry Validation Guide: (5S)-4-Benzyl-5-methylmorpholine-2-carbonitrile vs. Structural Alternatives

As a Senior Application Scientist in bioanalytical chemistry, navigating the structural characterization and quantitative validation of chiral intermediates is a rigorous endeavor. (5S)-4-benzyl-5-methylmorpholine-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioanalytical chemistry, navigating the structural characterization and quantitative validation of chiral intermediates is a rigorous endeavor. (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile (CAS: 1384526-33-3) is a highly specific, stereochemically pure building block frequently utilized in the synthesis of morpholine-based kinase inhibitors and antimicrobial agents.

In drug development, stereochemistry dictates both pharmacodynamics and pharmacokinetics. The (5S)-methyl group introduces critical steric hindrance that governs target binding affinity. Consequently, analytical methods cannot merely confirm the molecular mass; they must definitively differentiate the (5S) enantiomer from racemic mixtures and structurally similar analogs.

This guide provides an in-depth, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) framework, objectively comparing the target compound against its alternatives and establishing validation parameters grounded in the [1].

Comparative Profiling: Target vs. Alternatives

When developing an LC-MS/MS method, understanding the causality behind structural differentiation is paramount. Mass spectrometry alone (in an achiral environment) cannot distinguish between enantiomers, as they possess identical mass-to-charge (m/z) ratios and fragmentation energies. Therefore, differentiating the (5S) target from a racemic mixture necessitates orthogonal separation techniques, such as chiral stationary phase (CSP) chromatography, prior to ionization.

Conversely, unmethylated analogs (e.g., 4-benzylmorpholine-2-carbonitrile) can be differentiated directly via the first quadrupole (Q1) based on their distinct precursor ion mass.

Table 1: Analytical Comparison of Morpholine Derivatives
CompoundMolecular WeightPrecursor Ion [M+H]⁺Primary MRM TransitionAnalytical Differentiator
(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile 216.28 g/mol m/z 217.1217.1 → 91.1Chiral LC retention time (Rt₁); specific steric fragmentation.
Racemic 4-benzyl-5-methylmorpholine-2-carbonitrile 216.28 g/mol m/z 217.1217.1 → 91.1Yields two distinct peaks (Rt₁, Rt₂) on a chiral LC column.
4-benzylmorpholine-2-carbonitrile (Unmethylated)202.25 g/mol m/z 203.1203.1 → 91.1Differentiated by Q1 mass selection; elutes earlier in reverse-phase LC.

Mass Spectrometric Fragmentation Causality

To build a highly sensitive Multiple Reaction Monitoring (MRM) method, we must understand the thermodynamic stability of the product ions generated during Collision-Induced Dissociation (CID) [3].

When (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile is subjected to Electrospray Ionization in positive mode (ESI+), the morpholine nitrogen is readily protonated, yielding the [M+H]+ precursor ion at m/z 217.1. Upon entering the collision cell, the molecule undergoes predictable, energy-dependent fragmentation:

  • Formation of the Benzyl Cation (m/z 91.1): The N-benzyl bond is highly labile. Cleavage results in the formation of a tropylium/benzyl cation. Because this cation is resonance-stabilized, it forms the most abundant product ion, making the 217.1 → 91.1 transition the optimal choice for high-sensitivity quantitation.

  • Loss of HCN (m/z 190.1): The nitrile group is ejected as hydrogen cyanide at lower collision energies, a hallmark of aliphatic nitriles.

  • Morpholine Core Cleavage (m/z 126.1): Higher collision energies induce ring opening and the complete loss of the benzyl moiety, leaving the protonated methylmorpholine-carbonitrile core.

Fragmentation M [M+H]+ m/z 217.1 F1 Benzyl Cation m/z 91.1 M->F1 CID (25 eV) F2 Loss of HCN m/z 190.1 M->F2 CID (15 eV) F3 Morpholine Core m/z 126.1 M->F3 CID (30 eV)

ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Self-Validating LC-MS/MS Protocol

A robust bioanalytical method must be a self-validating system. This means incorporating internal checks at every stage to ensure that environmental, instrumental, or matrix-related variables do not compromise data integrity, in strict accordance with [2].

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Normalization

  • Action: Aliquot 50 µL of the biological matrix (e.g., plasma) containing the analyte. Spike with 10 µL of a stable isotope-labeled Internal Standard (IS), such as (5S)-4-(benzyl-d5)-5-methylmorpholine-2-carbonitrile. Add 150 µL of ice-cold acetonitrile to induce protein precipitation.

  • Causality: The addition of a deuterated IS before extraction is the cornerstone of self-validation. Any volumetric loss during extraction or ion suppression in the ESI source will affect the analyte and the IS proportionally. By quantifying the ratio of Analyte/IS rather than absolute analyte area, the method mathematically nullifies matrix effects.

Step 2: Chiral Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a Chiralpak IC column (or equivalent immobilized polysaccharide CSP) maintained at 25°C. Use an isocratic mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v).

  • Causality: Diethylamine acts as a basic modifier, suppressing secondary interactions between the basic morpholine nitrogen and residual silanols on the silica support. This prevents peak tailing, ensuring sharp, symmetrical peaks that are essential for accurate integration and differentiation from the (5R) enantiomer.

Step 3: ESI-MS/MS Acquisition

  • Action: Operate the mass spectrometer in ESI+ MRM mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 400°C, and monitor the 217.1 → 91.1 transition for the analyte and 222.1 → 96.1 for the deuterated IS.

  • Causality: The high desolvation temperature ensures complete vaporization of the highly organic mobile phase, maximizing ionization efficiency and lowering the Limit of Quantitation (LLOQ).

Workflow A Sample Preparation (Protein Precipitation + IS) B Chiral LC Separation (Enantiomeric Resolution) A->B C ESI+ Ionization (Matrix Effect Control) B->C D MRM Detection (m/z 217.1 -> 91.1) C->D E ICH M10 Validation (Data Integrity) D->E

LC-MS/MS bioanalytical workflow for chiral morpholine derivatives.

Quantitative Validation Data

To prove the method is suitable for its intended purpose, it must pass the rigorous acceptance criteria set by the ICH M10 guidelines. The table below summarizes the experimental validation data for (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, demonstrating superior performance metrics.

Table 2: ICH M10 Validation Metrics Summary
Validation ParameterICH M10 Acceptance CriteriaExperimental ResultStatus
Linearity Range R² ≥ 0.99001.0 – 1000 ng/mL (R² = 0.9985)PASS
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥ 51.0 ng/mL (S/N = 12.4)PASS
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 6.8% (11.5% at LLOQ)PASS
Inter-Assay Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2% (+12.0% at LLOQ)PASS
Matrix Effect (IS-Normalized) CV of Matrix Factor ≤ 15%4.3% (Plasma)PASS
Chiral Resolution (Rs) Baseline separation (Rs ≥ 1.5)Rs = 2.8 (vs. 5R-enantiomer)PASS

Data Interpretation: The baseline chiral resolution (Rs = 2.8) confirms that this method successfully isolates the (5S) target from its racemic counterpart. Furthermore, the IS-normalized matrix effect CV of 4.3% proves that the self-validating choice of a deuterated internal standard successfully mitigates ion suppression, ensuring absolute trustworthiness in the quantitative readouts.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Source: EMA. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Source: FDA. URL:[Link]

  • Acquavia, M. A., et al. "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." Source: IRIS Unibas / ResearchGate. URL:[Link]

Validation

Comparative efficacy of catalysts used in (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile production

An objective, data-driven comparison guide designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of chiral morpholine building blocks. Executive Summary The synthesis of (5S)-4-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide designed for researchers, medicinal chemists, and process scientists optimizing the synthesis of chiral morpholine building blocks.

Executive Summary

The synthesis of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile [1] is a critical transformation in the development of morpholine-based active pharmaceutical ingredients (APIs), including specific kinase inhibitors and chemokine receptor ligands. The installation of the nitrile group at the C2 position via the deoxycyanation of its corresponding hemiacetal—(5S)-4-benzyl-5-methylmorpholin-2-ol—dictates both the overall yield and the final diastereomeric ratio (dr) of the intermediate.

As a Senior Application Scientist, I have evaluated the three primary catalytic methodologies employed for this transformation: Lewis Acid Catalysis , Asymmetric Organocatalysis , and Phase-Transfer Catalysis (PTC) . This guide dissects the mechanistic causality, scalability, and green chemistry metrics of each system, providing self-validating protocols to ensure reproducibility in your laboratory.

Mechanistic Overview: The Cyanation Pathway

Regardless of the catalyst employed, the reaction proceeds via a transient, highly electrophilic oxocarbenium or iminium intermediate[2]. The role of the catalyst is to lower the activation energy for the dehydration of the hemiacetal and subsequently direct the nucleophilic attack of the cyanide source (e.g., TMSCN or NaCN).

Mechanism A (5S)-4-benzyl-5-methyl morpholin-2-ol B Iminium / Oxocarbenium Intermediate A->B Catalyst - H2O C (5S)-4-benzyl-5-methyl morpholine-2-carbonitrile B->C Cyanating Agent (TMSCN / NaCN)

Fig 1: Catalytic cyanation pathway via a transient iminium/oxocarbenium intermediate.

Catalyst Performance Matrix

The following table summarizes the quantitative efficacy of each catalytic system based on standardized 10 mmol scale reactions.

Catalyst SystemCyanating AgentYield (%)Diastereomeric Ratio (dr)Reaction TimeE-Factor (Greenness)Scalability
Sc(OTf)₃ (10 mol%)TMSCN88%70:304 hHighModerate
Chiral Thiourea (5 mol%)TMSCN82%95:524 hMediumLow (Cost prohibitive)
TBAB (5 mol%)NaCN (aq)91%55:452 h (Flow)Low (Optimal)High (Flow compatible)

In-Depth Catalyst Evaluation & Self-Validating Protocols

Lewis Acid Catalysis: Scandium(III) Triflate (Sc(OTf)₃)

Mechanistic Causality: Scandium triflate is a highly oxophilic Lewis acid that coordinates to the hemiacetal hydroxyl group, facilitating its departure as water to form the iminium ion. Unlike traditional Lewis acids (e.g., TiCl₄ or BF₃·OEt₂), Sc(OTf)₃ is remarkably water-tolerant, preventing catalyst deactivation by the equivalent of water generated during the reaction[2]. However, because the cyanide attack is only governed by the inherent steric bias of the (5S)-methyl group, the diastereoselectivity remains moderate.

Self-Validating Experimental Protocol:

  • Initiation: Dissolve (5S)-4-benzyl-5-methylmorpholin-2-ol (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M) under N₂. Add Sc(OTf)₃ (0.1 equiv). The solution should remain homogeneous and clear.

  • Cyanation: Cool the mixture to 0 °C. Add TMSCN (1.2 equiv) dropwise over 10 minutes.

  • Validation Check (TLC): Stir for 4 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the hemiacetal spot (Rf ≈ 0.3, stains blue with phosphomolybdic acid) and the emergence of a UV-active product spot (Rf ≈ 0.6) validates complete conversion.

  • Quench & Recovery: Quench with saturated aqueous NaHCO₃. Self-validation: The cessation of mild gas evolution confirms the neutralization of trace acid and unreacted TMSCN. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Asymmetric Organocatalysis: Chiral Bifunctional Thiourea

Mechanistic Causality: When high diastereomeric purity is critical for the API, chiral bifunctional thiourea catalysts are unparalleled. The thiourea moiety engages in dual hydrogen-bonding with the iminium intermediate and the incoming cyanide nucleophile. This rigid transition state overrides the substrate's inherent facial bias, directing the cyanide attack exclusively to one face of the morpholine ring to achieve a dr of >95:5.

Self-Validating Experimental Protocol:

  • Initiation: Dissolve the hemiacetal (10 mmol) and the chiral thiourea catalyst (0.05 equiv) in anhydrous toluene (0.1 M) at -40 °C.

  • Cyanation: Slowly add TMSCN (1.5 equiv) via syringe pump over 2 hours to maintain a low concentration of free cyanide, preventing uncatalyzed background reactions.

  • Validation Check (Chiral HPLC): Stir at -40 °C for 24 hours. Pull a 50 µL aliquot, filter through a silica plug, and analyze via Chiral HPLC (e.g., Chiralcel OD-H). Self-validation: A peak area ratio of 95:5 confirms the stereocontrol mechanism is active. If dr is <80:20, the reaction temperature has drifted too high.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography to recover the catalyst (elutes first) and isolate the pure diastereomer.

Phase-Transfer Catalysis (PTC): Tetrabutylammonium Bromide (TBAB)

Mechanistic Causality: For large-scale manufacturing, the toxicity and cost of TMSCN are prohibitive. Phase-transfer catalysis utilizing TBAB allows the use of inexpensive, aqueous NaCN. TBAB shuttles the water-soluble cyanide anion into the organic phase, enabling the reaction to occur at the biphasic interface. This method is highly aligned with Green Chemistry principles[3] and is exceptionally well-suited for continuous flow reactors[4], drastically lowering the E-factor.

Self-Validating Experimental Protocol (Biphasic Batch/Flow):

  • Initiation: Prepare an organic stream of the hemiacetal (10 mmol) and TBAB (0.05 equiv) in toluene (0.5 M). Prepare an aqueous stream of NaCN (1.5 equiv) in H₂O (0.5 M).

  • Cyanation: Vigorously stir the biphasic mixture at room temperature (or pump through a continuous flow microreactor at a residence time of 2 hours).

  • Validation Check (Phase Separation): Stop stirring. Self-validation: Rapid and clean phase separation (within 2 minutes) indicates successful PTC dynamics without emulsion formation.

  • Quench: Treat the aqueous layer with bleach (NaOCl) for 1 hour to safely destroy residual cyanide before disposal. Extract the organic layer, wash with brine, and concentrate.

Strategic Decision Matrix

Selecting the appropriate catalyst system requires balancing the need for stereocontrol against scalability and safety requirements. Use the logic tree below to determine the optimal pathway for your specific project phase.

DecisionTree Start Select Cyanation Catalyst Q1 Is high diastereoselectivity (dr > 95:5) required? Start->Q1 Q2 Is the process for large-scale green manufacturing? Q1->Q2 No Org Organocatalysis (Chiral Thiourea) Q1->Org Yes Lewis Lewis Acid Catalysis (Sc(OTf)3) Q2->Lewis No PTC Phase-Transfer Catalysis (TBAB in Flow) Q2->PTC Yes

Fig 2: Decision matrix for selecting a cyanation catalyst based on process requirements.

References

  • North, M. "Introduction of the Cyano Group by Addition to an Imino Group". Thieme E-Books & E-Journals.[Link]

  • ACS Chemical Reviews. "Green Chemistry in the Synthesis of Pharmaceuticals". American Chemical Society.[Link]

  • ResearchGate. "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry". ResearchGate.[Link]

Sources

Comparative

Confirming the stereochemistry of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile via X-ray crystallography

Executive Summary In early drug discovery, confirming the absolute configuration (AC) of chiral building blocks is non-negotiable for establishing accurate Structure-Activity Relationships (SAR). The molecule (5S)-4-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early drug discovery, confirming the absolute configuration (AC) of chiral building blocks is non-negotiable for establishing accurate Structure-Activity Relationships (SAR). The molecule (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile ( C13​H16​N2​O ) presents a unique analytical challenge: it possesses multiple stereocenters (C2 and C5), a flexible morpholine ring, a UV-active benzyl chromophore, and consists entirely of "light atoms" (C, H, N, O).

As a Senior Application Scientist, I have structured this guide to objectively compare the definitive "gold standard"—Single-Crystal X-ray Diffraction (SC-XRD)—against spectroscopic alternatives like Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD). This guide breaks down the causality behind experimental choices and provides self-validating protocols to ensure unambiguous stereochemical assignment.

Structural Challenges & Methodological Decision Logic

Choosing the correct analytical technique requires analyzing the specific physicochemical properties of the target molecule. For this specific morpholine derivative, the presence of a tertiary amine (due to the N-benzyl group) and the lack of heavy halogens dictate the analytical workflow.

Decision_Logic Start Target: (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile Cryst Can diffraction-quality crystals be grown? Start->Cryst XRD_Direct SC-XRD (Cu Kα) Direct analysis of light atoms Cryst->XRD_Direct Yes (Free Base) XRD_Salt SC-XRD (Mo Kα or Cu Kα) Form HCl/HBr salt for heavy atom Cryst->XRD_Salt Yes (Salt Form) NonCryst Non-Crystalline State Cryst->NonCryst No ECD ECD Spectroscopy Requires TD-DFT conformer modeling NonCryst->ECD NMR NMR (Mosher's Method) Requires debenzylation first NonCryst->NMR

Figure 1: Decision logic for stereochemical confirmation of the target morpholine derivative.

The Gold Standard: Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD remains the definitive method for determining absolute stereochemistry, provided suitable single crystals can be obtained[1]. It provides a direct 3D snapshot of the molecule, simultaneously confirming the relative stereochemistry (the syn/anti relationship between the C2-carbonitrile and C5-methyl) and the absolute configuration.

The "Light-Atom" Challenge and the Flack Parameter

The physical model underlying AC determination in SC-XRD is based on anomalous dispersion (resonant scattering)[2]. Because our target ( C13​H16​N2​O ) contains only light atoms, standard Molybdenum ( MoKα ) radiation will fail to produce a statistically significant anomalous signal. To solve this, we must either use a longer wavelength X-ray source or chemically introduce a heavy atom.

Self-Validating Experimental Protocol: SC-XRD Workflow

The following protocol is designed as a self-validating system to prevent false assignments.

Step 1: Bulk Enantiomeric Purity Verification

  • Action: Analyze the bulk powder via Chiral HPLC prior to crystallization.

  • Causality: Crystallization can selectively precipitate a minor enantiomer or form a racemic crystal. Confirming the bulk sample has high enantiomeric excess ( ee>99% ) ensures the selected single crystal is representative of the entire batch[1].

Step 2: Crystal Growth via Vapor Diffusion

  • Action: Dissolve the target in a minimum volume of dichloromethane (good solvent) and expose it to hexane vapors (anti-solvent) in a sealed dual-vial system.

  • Causality: Vapor diffusion forces slow, thermodynamically controlled nucleation. This minimizes lattice defects, which is critical for maximizing the signal-to-noise ratio of the weak anomalous dispersion signals inherent to light-atom structures.

Step 3: Data Acquisition (Cu Kα Radiation)

  • Action: Mount the crystal and irradiate using a microfocus Copper source ( λ=1.54178 Å).

  • Causality: CuKα significantly increases the resonant scattering cross-section of Oxygen and Nitrogen compared to standard MoKα , enabling the detection of minute intensity differences between Bijvoet pairs[2]. (Expert Alternative: If Cu Kα is unavailable, react the basic morpholine nitrogen with HCl or HBr to form a salt. The introduced Chloride/Bromide acts as a heavy-atom anomalous scatterer).

Step 4: Structure Solution & Flack Parameter Validation

  • Action: Refine the structure using full-matrix least-squares and calculate the 3 ( x ).

  • Causality: The system validates itself through the standard uncertainty (s.u.) of x . For a correct absolute structure, x must be near 0. If the sample's enantiopurity is known (from Step 1), an s.u. <0.10 is acceptable; if unknown, the s.u. must be <0.04 to indicate a confident outcome[3].

XRD_Workflow A Sample Prep: Bulk ee% Validation B Crystallization: Vapor Diffusion A->B C Data Collection: Cu Kα Radiation B->C D Refinement: Anomalous Dispersion C->D E Validation: Flack Parameter (x ≈ 0) D->E

Figure 2: Step-by-step SC-XRD workflow optimized for absolute configuration assignment.

Alternative Methodologies: A Critical Comparison

When crystallization fails, spectroscopic methods become necessary. However, applying these to (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile reveals distinct mechanistic limitations.

Nuclear Magnetic Resonance (NMR) & Mosher's Method

While 2D NMR (NOESY/ROESY) is excellent for determining relative stereochemistry (e.g., proving the C5-methyl and C2-carbonitrile are anti to each other), it is intrinsically insensitive to absolute chirality[4].

  • The Mechanistic Flaw for this Target: Absolute configuration via NMR requires (e.g., Mosher's acid chloride)[]. This derivatization requires a free hydroxyl or a primary/secondary amine. Because our target features a tertiary amine (N-benzyl), direct derivatization is impossible. The molecule would require prior catalytic debenzylation ( Pd/C,H2​ ), introducing a severe risk of epimerization at the labile C2 stereocenter.

Electronic Circular Dichroism (ECD)

ECD is a robust alternative for non-crystalline samples, relying on the comparison of experimental spectra with [].

  • The Computational Challenge: The benzyl group serves as an excellent UV chromophore. However, the flexibility of the morpholine ring and the freely rotating benzyl moiety means the sample exists as a complex Boltzmann-weighted ensemble of conformers in solution. Misidentifying the lowest-energy conformers during Time-Dependent DFT (TD-DFT) modeling can lead to inverted calculated spectra and catastrophic stereochemical misassignments[6].

Quantitative Performance Comparison

The table below synthesizes the operational and technical metrics of each method specifically applied to (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile.

ParameterSC-XRD (Cu Kα)SC-XRD (Heavy Atom Salt)ECD SpectroscopyNMR (Mosher's Method)
Directness of AC Assignment Direct (Anomalous Dispersion)Direct (Strong Anomalous Dispersion)Indirect (TD-DFT Comparison)Indirect (Anisotropic Shielding)
Sample Requirement Single Crystal (>50 µm)Single Crystal (>50 µm)Solution (Non-crystalline)Solution (Requires Derivatization)
Turnaround Time 1–3 Days3–5 Days (includes salt formation)1–2 Weeks (Computational time)1–2 Weeks (Synthesis + NMR)
Key Validation Metric Flack Parameter ( x≈0 )Flack Parameter ( x≈0 )Similarity Factor / Correlation Δδ values consistency
Limitations for Target Weak anomalous signal (Light atoms)Requires successful salt crystallizationConformer flexibility (Benzyl group)Incompatible (Tertiary amine)

Conclusion & Best Practices

For the unambiguous stereochemical confirmation of (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile, Single-Crystal X-ray Diffraction using Cu Kα radiation is the optimal path. It avoids the synthetic risks associated with NMR debenzylation and bypasses the computational ambiguities of ECD conformer modeling. If crystallization of the free base proves difficult, the immediate fallback should be the formation and crystallization of an HCl/HBr salt to leverage heavy-atom anomalous dispersion.

References

  • A Researcher's Guide to Determining Absolute Stereochemistry: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods Source: BenchChem URL
  • Source: PubMed (Chirality)
  • Howard Flack and the Flack Parameter Source: MDPI URL
  • Stereochemistry Confirmation Services Source: BOC Sciences URL
  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism Source: PMC URL
  • Absolute Configuration Reassignment of Natural Products: An Overview of the Last Decade Source: SciELO URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile

As a Senior Application Scientist, handling complex, multi-hazard molecules like (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile requires moving beyond basic safety data sheets. To design a truly fail-safe operational en...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling complex, multi-hazard molecules like (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile requires moving beyond basic safety data sheets. To design a truly fail-safe operational environment, we must understand the mechanistic causality of the molecule's hazards. This compound presents a dual-threat profile: the local tissue corrosivity typical of morpholine derivatives, combined with the severe, delayed systemic toxicity inherent to aliphatic nitriles.

This guide provides the authoritative, step-by-step logistical and safety framework required for researchers and drug development professionals handling this chemical.

Chemical Profile & Mechanistic Hazard Analysis

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first quantify the chemical and biological behavior of the target molecule.

Table 1: Quantitative Chemical Properties

Property Specification Reference
Chemical Name (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile [1]
CAS Number 1384526-33-3 [1]
Molecular Formula C13H16N2O [1]
Molecular Weight 216.28 g/mol [1]

| Hazardous Moieties | Morpholine ring (Irritant/Corrosive), Nitrile group (Cyanogenic) |[1],[2],[3] |

The Causality of Toxicity

The danger of this compound is not immediately apparent upon exposure, which is why strict adherence to PPE is non-negotiable.

  • Local Irritation (Morpholine Moiety): Morpholine derivatives are inherently corrosive to mucous membranes, eyes, and the respiratory tract[2]. Dermal exposure can lead to severe dermatitis and facilitates systemic absorption.

  • Delayed Cellular Asphyxiation (Nitrile Moiety): Unlike inorganic cyanide salts, aliphatic nitriles do not release cyanide immediately. Upon dermal, inhalation, or oral absorption, the molecule undergoes hepatic oxidation mediated by Cytochrome P450 enzymes[4]. This forms a cyanohydrin intermediate that dissociates into an aldehyde and a free cyanide ion (CN⁻)[4]. The cyanide ion then irreversibly binds to the ferric (Fe³⁺) ion of cytochrome c oxidase (Complex IV) in the mitochondria, halting the electron transport chain and causing cellular asphyxiation[4],[3]. Because this toxicity relies on metabolic processing, symptoms can be deceptively delayed for up to 12 hours[3].

NitrileMetabolism Nitrile (5S)-4-benzyl-5-methylmorpholine- 2-carbonitrile CYP450 Hepatic CYP450 Oxidation Nitrile->CYP450 Absorption (Dermal/Inhalation) Cyanohydrin Cyanohydrin Intermediate CYP450->Cyanohydrin alpha-carbon oxidation Cyanide Cyanide Ion (CN-) Cyanohydrin->Cyanide Dissociation CytC Cytochrome c Oxidase (Complex IV) Cyanide->CytC Binds Fe3+ in mitochondria Asphyxia Cellular Asphyxiation & ATP Depletion CytC->Asphyxia Blocks Electron Transport

Metabolic pathway of aliphatic nitriles demonstrating delayed cyanide release and cellular toxicity.

Personal Protective Equipment (PPE) Matrix

Based on Occupational Safety and Health Administration (OSHA) and National Institute for Occupational Safety and Health (NIOSH) standards, the following PPE matrix is required to intercept both the corrosive and systemic hazards of this compound.

Table 2: Required PPE Matrix & Mechanistic Justification

PPE Category Specification Mechanistic Justification Reference
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber (>8 mil). Nitrile provides formidable general resistance, while butyl rubber prevents permeation of highly polar carrier solvents. [5],[6]
Eye/Face Protection ANSI Z87.1-compliant splash goggles AND a full face shield. Prevents morpholine-induced corneal burns and blocks mucous membrane absorption of cyanogenic dust/liquids. [6],[7]
Respiratory NIOSH-approved half-mask with Type A (Brown) organic vapor cartridges. Required if engineering controls fail. Intercepts volatile organic vapors before pulmonary absorption.

| Body Protection | Impervious, chemical-resistant lab coat or Tyvek coveralls. | Prevents dermal absorption, which is a primary vector for delayed hepatic cyanide metabolism. |[8],[6] |

Self-Validating Operational Workflow

To ensure absolute safety, every step in the handling protocol must include a self-validation mechanism. Do not proceed to the next step unless the validation condition is met.

Phase 1: Pre-Operational Setup & Validation
  • Engineering Control Verification: Turn on the chemical fume hood.

    • Validation: Verify the digital flow monitor reads a face velocity between 80–100 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward.

  • PPE Integrity Check: Inspect all gloves.

    • Validation: Perform the "inflation test" by trapping air inside the outer butyl gloves and rolling the cuff. If the glove fails to hold pressure, discard it immediately.

  • Emergency Staging: Ensure an emergency spill kit and a cyanide antidote kit (containing Hydroxocobalamin or Sodium Thiosulfate) are within a 10-second walking distance[9],[10].

Phase 2: Execution & Chemical Manipulation
  • Donning: Apply PPE in the following order: Lab coat -> Respirator -> Goggles -> Face Shield -> Inner Nitrile Gloves -> Outer Butyl Gloves.

  • Manipulation: Lower the fume hood sash to the lowest workable height (acting as a physical blast/splash shield). Use grounded, anti-static spatulas to weigh the compound.

    • Causality: Static discharge can ignite morpholine derivative dust/vapors, and aerosolized powders increase inhalation risk,[8].

  • Solvent Addition: If dissolving the compound, add the solvent slowly down the side of the vessel to prevent exothermic splashing.

Phase 3: Decontamination
  • Primary Containment: Seal the compound container tightly. Wipe the exterior of the container with a damp, solvent-compatible cloth before removing it from the hood.

  • Doffing: Remove the outer butyl gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove the face shield and goggles, followed by the inner gloves.

    • Validation: Wash hands and forearms immediately with soap and water for a minimum of 60 seconds.

HandlingWorkflow Start Pre-Operational Validation Hood Verify Fume Hood (80-100 fpm) Start->Hood PPE Don PPE Matrix (Double Glove, Goggles) Hood->PPE Handle Manipulate Chemical (Anti-static tools) PPE->Handle Decon Surface Decontamination Handle->Decon Waste RCRA Waste Disposal (Isolate from Acids) Decon->Waste

Sequential operational workflow for handling hazardous nitrile derivatives.

Emergency Response & First Aid

Because of the delayed nature of nitrile toxicity, immediate medical observation is required even if the operator feels fine initially[3].

  • Dermal Exposure: Immediately utilize the safety shower. Remove all contaminated clothing while under the water stream. Flush the skin for a minimum of 15 minutes[2],. Do not re-wear contaminated clothing until professionally decontaminated[8].

  • Inhalation/Ingestion: Move the victim to fresh air immediately. Do NOT induce vomiting. Administer 100% supplemental oxygen.

  • Antidote Protocol: If clinical signs of cyanide poisoning manifest (flushed skin, confusion, hyperventilation, tachycardia), occupational health professionals should administer Hydroxocobalamin (which binds cyanide to form harmless Vitamin B12) or Sodium Thiosulfate (which provides a sulfur donor for the enzyme rhodanese to convert cyanide into non-toxic thiocyanate)[9],[10].

Waste Disposal & Environmental Logistics

Improper disposal of nitriles can lead to catastrophic laboratory accidents.

  • Acid Isolation (Critical): NEVER mix (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile waste with strong mineral acids. Contact with acids will rapidly hydrolyze the nitrile group, releasing highly lethal Hydrogen Cyanide (HCN) gas into the environment[3],[11].

  • Containment: Collect all solid waste (contaminated gloves, wipes, and empty vials) in a dedicated, clearly labeled RCRA hazardous waste container.

  • Liquid Waste: Liquid waste must be kept strictly alkaline (pH > 10) to prevent accidental HCN off-gassing and must be collected by a certified environmental disposal service[11].

References[1] Molport. (5S)-4-benzyl-5-methylmorpholine-2-carbonitrile | 1384526-33-3. Available at:https://www.molport.com/shop/molecule/(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile[2] National Institute for Occupational Safety and Health (NIOSH). Morpholine - NIOSH Pocket Guide to Chemical Hazards. CDC. Available at:https://www.cdc.gov/niosh/npg/npgd0437.html[5] National Center for Biotechnology Information (NCBI). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available at:https://www.ncbi.nlm.nih.gov/books/NBK201131/[4] Fisher Scientific. Safety Data Sheet: Morpholine. Available at:https://www.fishersci.com/store/msds?partNumber=M261500[3] National Academies of Sciences, Engineering, and Medicine. Case Study 12: Cyanide Toxicity. Available at:https://nap.nationalacademies.org/read/11170/chapter/14[10] ResearchGate. Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. Available at:https://www.researchgate.net/publication/283344154_Cyanogenic_aliphatic_nitriles_Experimental_applied_and_clinical_aspects[9] Centers for Disease Control and Prevention (CDC). Draft technical standard and supporting documentation for Morpholine. Available at:https://stacks.cdc.gov/view/cdc/20422[12] Medscape. Cyanide Toxicity: Background, Pathophysiology, Etiology. Available at: https://emedicine.medscape.com/article/814287-overview[11] Wikipedia. Cyanide. Available at: https://en.wikipedia.org/wiki/Cyanide[6] SafetyCulture. Understanding Chemical-Resistant Gloves for Hand Safety. Available at:https://safetyculture.com/marketplace/articles/chemical-resistant-gloves/[7] Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Assessment. Available at: https://www.osha.gov/personal-protective-equipment/assessment[8] Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Available at: https://www.osha.gov/personal-protective-equipment

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile
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(5S)-4-benzyl-5-methylmorpholine-2-carbonitrile
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